Product packaging for Phenylbutazone(Cat. No.:CAS No. 50-33-9)

Phenylbutazone

Número de catálogo: B001037
Número CAS: 50-33-9
Peso molecular: 308.4 g/mol
Clave InChI: VYMDGNCVAMGZFE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Phenylbutazone is a pyrazolone-derived nonsteroidal anti-inflammatory drug (NSAID) with significant historical and research relevance. First introduced in the mid-20th century, it has served as a potent anti-inflammatory, analgesic, and antipyretic agent, providing a foundational model for studying NSAID mechanisms and effects. The primary mechanism of action of this compound is the non-selective inhibition of cyclooxygenase (COX) enzymes , including both COX-1 and COX-2 isoforms . By binding to and inactivating these enzymes, it effectively reduces the biosynthesis of pro-inflammatory prostaglandins from arachidonic acid . This action makes it a valuable tool for researchers studying inflammatory pathways, the role of prostaglandins in disease models, and the physiological consequences of broad COX inhibition. While its clinical use in humans has been largely discontinued due to safety concerns, it remains an important compound in scientific inquiry . Research applications for this compound include investigations into chronic pain mechanisms, inflammatory conditions such as arthritis, and the comparative pharmacology of NSAIDs. Its well-characterized profile also makes it suitable for use as a reference standard in analytical studies. Disclaimer: This product is sold for laboratory research purposes only. It is classified as For Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or any other human or veterinary applications. All necessary safety data sheets (SDS) should be consulted prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N2O2 B001037 Phenylbutazone CAS No. 50-33-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-butyl-1,2-diphenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMDGNCVAMGZFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Record name PHENYLBUTAZONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20891
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021136
Record name 4-Butyl-1,2-diphenyl-3,5-Pyrazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Phenylbutazone appears as odorless white or off-white crystalline powder. Tasteless at first, but slightly bitter aftertaste. pH (aqueous solution) 8.2. (NTP, 1992), Solid
Record name PHENYLBUTAZONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20891
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenylbutazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>46.3 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 74.3 °F (NTP, 1992), Freely soluble in acetone, ether, and ethyl acetate, 1 G IN ABOUT 20 ML ALCOHOL, Solubility in water at 22.5 °C: 0.7 mg/mL (also 2.2 mg/mL), In water, 34 mg/L at 25 °C, 1.44e-01 g/L
Record name SID56436656
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name PHENYLBUTAZONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20891
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenylbutazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00812
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenylbutazone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3159
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenylbutazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals from ethanol, White or very-light-yellow powder

CAS No.

50-33-9
Record name PHENYLBUTAZONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20891
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenylbutazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylbutazone [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylbutazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00812
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name phenylbutazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757272
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phenylbutazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Butyl-1,2-diphenyl-3,5-Pyrazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylbutazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.027
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLBUTAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN5P7K3T8S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Phenylbutazone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3159
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenylbutazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

219 to 225 °F (NTP, 1992), 105 °C, MP: 140-141 °C (solidifies and remelts at approximately 180 °C) /Phenylbutazone piperazine salt/
Record name PHENYLBUTAZONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20891
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenylbutazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00812
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenylbutazone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3159
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenylbutazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Pharmacological Mechanisms of Phenylbutazone Action

Cyclooxygenase Enzyme System Inhibition

The cornerstone of phenylbutazone's mechanism of action is its ability to inhibit cyclooxygenase enzymes, which are critical for the synthesis of prostanoids involved in inflammation and physiological homeostasis. patsnap.comuky.edu

This compound functions as a non-selective inhibitor of the two primary cyclooxygenase isoforms, COX-1 and COX-2. patsnap.comresearchgate.net COX-1 is a constitutively expressed enzyme found in most tissues, where it plays a role in maintaining normal physiological functions, such as the protection of the gastrointestinal mucosa and regulation of renal blood flow. patsnap.com In contrast, the COX-2 isoform is typically expressed at low levels in healthy tissue but is significantly upregulated during inflammatory states, making it a key target for anti-inflammatory therapies. patsnap.comnih.gov

By non-selectively blocking both COX-1 and COX-2, this compound effectively reduces the enzymatic conversion of arachidonic acid into prostanoids. patsnap.com The inhibition of COX-2 is central to its anti-inflammatory, analgesic, and antipyretic properties. patsnap.com Research comparing its inhibitory activity shows that it inhibits both enzymes to a similar degree, with COX-1 to COX-2 selectivity ratios near 1. nih.govdvm360.com

An in vitro analysis using equine whole blood quantified the inhibitory concentrations (IC) of this compound on COX-1 and COX-2. The results provide a comparative measure of its potency against each isoform. multiscreensite.commadbarn.com

In Vitro COX Inhibition by this compound in Equine Whole Blood

ParameterCOX-1 Inhibition (μM)COX-2 Inhibition (μM)Selectivity Ratio (IC80 COX-1/IC80 COX-2)
IC50 (50% Inhibitory Concentration)0.160.53-
IC80 (80% Inhibitory Concentration)1.581.071.48
Data derived from an in vitro study on equine blood. multiscreensite.com

Interestingly, further analysis showed that at the 80% inhibition level (IC80), this compound demonstrated greater COX-2 selectivity than at the 50% inhibition level (IC50). multiscreensite.commadbarn.comnih.gov

The direct consequence of COX enzyme inhibition by this compound is a marked reduction in the synthesis of prostaglandins (B1171923). patsnap.com Prostaglandins, particularly Prostaglandin (B15479496) E2 (PGE2), are key mediators of inflammation, pain, and fever. patsnap.comresearchgate.net By blocking their production, this compound mitigates these inflammatory responses. patsnap.com

Studies have confirmed this compound's inhibitory effect on PGE2 production in inflammatory exudates. nih.govresearchgate.net One study noted that this compound can selectively inhibit the synthesis of PGE2, which may be accompanied by an increased production of Prostaglandin F2alpha. nih.gov The critical role of prostaglandin synthesis inhibition in the drug's mechanism is highlighted by findings that the toxic effects of this compound can be prevented by the administration of synthetic prostaglandin E2. nih.gov

In addition to prostaglandins, the cyclooxygenase pathway is responsible for the production of thromboxanes. nih.gov this compound's inhibition of COX-1 in platelets leads to a significant decrease in the synthesis of Thromboxane (B8750289) A2 (TXA2), a potent promoter of platelet aggregation. nih.govmadbarn.comtdl.org This effect is evidenced by a reduction in thrombin-induced malondialdehyde formation, a byproduct of platelet activation. nih.govmadbarn.com

Research in healthy horses demonstrated a significant decrease in the concentration of serum Thromboxane B2 (the stable metabolite of TXA2) at both 1 hour and 5 days following administration of this compound. nih.gov This inhibition of thromboxane synthesis underlies the drug's impact on platelet function. nih.govnih.gov

Non-Cyclooxygenase Mediated Pharmacological Effects

While COX inhibition is the principal mechanism of action, emerging research indicates that this compound exerts pharmacological effects through pathways independent of prostaglandin synthesis.

Studies have identified that some effects of NSAIDs may not be exclusively linked to COX inhibition. nih.gov One such non-COX-mediated effect is the interference with the expression of Pleiotrophin (PTN). PTN is a cytokine and growth factor known to be an important regulator of intestinal epithelial cell migration, a process vital for wound healing and maintaining mucosal integrity. nih.gov

In vivo research has shown that treatment with this compound reduces the protein expression of PTN in the gastrointestinal tract. nih.gov This finding suggests that the inhibition of PTN is a potential target through which this compound may influence cell migration and epithelial restitution, representing a pharmacological action distinct from its effects on the cyclooxygenase pathway. nih.gov

This compound has been demonstrated to induce oxidative stress, particularly in the gastric mucosa, by disrupting the delicate balance between the body's antioxidant defenses and the production of oxidants. researchgate.netnih.gov This imbalance is considered a mechanism of cellular injury separate from prostaglandin inhibition. researchgate.netnih.gov

Studies have reported that this compound administration results in decreased levels of antioxidants, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), while simultaneously increasing the levels of oxidants like nitric oxide (NO) and malondialdehyde (MDA). researchgate.netnih.gov Research also suggests that this compound radicals can be formed, which then react directly with unsaturated lipids in cell membranes to cause lipid peroxidation. nih.gov This peroxidative damage can be inhibited by antioxidants like reduced glutathione (B108866) (GSH), which can scavenge the this compound radicals. nih.gov

Effect of this compound on Oxidative Stress Markers

Marker TypeMarkerObserved Effect of this compound
AntioxidantSuperoxide Dismutase (SOD)Decreased Levels researchgate.netnih.gov
Catalase (CAT)Decreased Levels researchgate.netnih.gov
Oxidant/Damage MarkerNitric Oxide (NO)Increased Levels researchgate.netnih.gov
Malondialdehyde (MDA)Increased Levels researchgate.netnih.gov
Summary of findings from studies on equine gastric mucosa. researchgate.netnih.gov

Potential Interactions with Cytokine Pathways

This compound's anti-inflammatory effects may extend beyond the inhibition of prostaglandin synthesis to include the modulation of cytokine signaling pathways. Cytokines are crucial mediators of the inflammatory response, and their regulation is a key aspect of controlling inflammation. cambridge.org Research has demonstrated that this compound can directly influence the expression of inflammatory cytokines. cambridge.org

In a study involving an exercise challenge in horses, the administration of this compound was shown to block the typical exercise-induced increase in several key inflammatory cytokine markers in the blood. cambridge.org Specifically, the expression of Interferon-gamma (IFN-γ), Interleukin-1 (IL-1), and Tumor Necrosis Factor-alpha (TNF-α) all increased significantly with high-intensity exercise in the control group, but this response was absent in the group treated with this compound. cambridge.org This finding suggests that this compound's mechanism of action involves the suppression of the systemic cytokine response to an inflammatory stimulus like intense exertion. cambridge.org While the primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) involves the cyclooxygenase (COX) pathways, this evidence indicates a more complex action that also encompasses direct or indirect effects on cytokine signaling. cambridge.orgpatsnap.com

Table 1: Effect of this compound on Exercise-Induced Cytokine Expression
CytokineResponse to Exercise (Control)Response to Exercise (with this compound)
Interferon-gamma (IFN-γ)Significant IncreaseBlocked Increase
Interleukin-1 (IL-1)Significant IncreaseBlocked Increase
Tumor Necrosis Factor-alpha (TNF-α)Significant IncreaseBlocked Increase
Interleukin-6 (IL-6)No Significant ChangeNo Significant Change
Data derived from a study on the effects of this compound on the cytokine response to high-intensity exercise. cambridge.org

Molecular Level Mechanistic Clarifications

This compound's interaction with key enzymes in the prostaglandin synthesis pathway is significantly influenced by the presence of hydroperoxides. nih.gov While many reducing cofactors for the peroxidase activity of Prostaglandin H Synthase (PHS) protect the enzyme from inactivation by hydroperoxides, this compound acts paradoxically, augmenting this hydroperoxide-dependent inactivation. nih.gov This mechanism involves the binding and subsequent inactivation of both Prostaglandin H Synthase and Prostacyclin Synthase. drugbank.com

The inactivation of PHS by this compound is markedly enhanced in the presence of hydrogen peroxide (H2O2). nih.gov Studies using ram seminal vesicle microsomes demonstrated that this inactivation is a linear function of the this compound concentration between 10 and 250 µM, with a half-maximal effect observed at approximately 100 µM of this compound in the presence of 100 µM H2O2. nih.gov Prostacyclin Synthase is even more susceptible to this combined treatment, showing a half-maximal inactivation effect at a lower this compound concentration of around 25 µM. nih.gov This suggests that an oxygenated derivative of this compound, formed during its peroxidative metabolism, is the actual inactivating agent, rather than the parent compound itself. nih.gov

Table 2: this compound Concentration for Half-Maximal Enzyme Inactivation (in the presence of H2O2)
EnzymeApproximate this compound Concentration for IC50
Prostaglandin H Synthase (PHS)~100 µM
Prostacyclin Synthase~25 µM
Data based on studies of hydroperoxide-dependent inactivation in ram seminal vesicle microsomes. nih.gov

The mechanism of enzyme inactivation by this compound is intrinsically linked to its role as a substrate for PHS. This compound undergoes peroxide-dependent co-oxygenation, a process catalyzed by the peroxidase activity of PHS. nih.gov This metabolic activation is a prerequisite for its inhibition of the PHS cyclooxygenase activity. nih.gov It is proposed that this co-oxygenation process generates an oxygenated derivative of this compound which is the species responsible for the inactivation of both PHS and Prostacyclin Synthase. nih.gov

Evidence for this proposal comes from studies using Nafazatrom, a competitive inhibitor of this compound co-oxygenation. nih.govnih.gov When Nafazatrom is present, it blocks the inactivating effects of the this compound and H2O2 treatment, indicating that the metabolic transformation of this compound is a necessary step. nih.gov This highlights the importance of the PHS hydroperoxidase component in the action of this compound. nih.gov

A key chemical property of this compound is its ability to undergo keto-enol tautomerism. umlub.plumlub.pl The molecule exists in equilibrium between its dione (B5365651) (keto) form (4-butyl-1,2-diphenylpyrazolidine-3,5-dione) and its enol form (4-butyl-5-hydroxy-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one). umlub.pl The proton located on the fourth carbon of the pyrazolidine (B1218672) ring is acidic, allowing for the formation of the enol tautomer. umlub.plumlub.pl

Computational studies have shown that the keto form is energetically more stable than the enol form by approximately 9.36 kcal/mol. nih.gov Despite the keto form's greater stability, the tautomeric equilibrium is significant. nih.gov The enol pathway is considered important for the generation of reactive intermediates. nih.gov The this compound anion, reported as an active form in inflammation, may act as a free radical through a one-electron transfer mechanism, which is potentially facilitated via the enol tautomer. nih.gov This ionization process is non-instantaneous and is catalyzed by general bases. nih.gov

Table 3: Calculated Energy Difference in this compound Tautomers
Tautomer FormRelative StabilityEnergy Difference (kcal/mol)
KetoMore Stable-
EnolLess Stable~9.36
Data based on quantum chemistry calculations. nih.gov

The generation of reactive intermediates from this compound is closely linked to a single-electron transfer (SET) mechanism, which is also believed to be a key factor in its toxicity. nih.gov The ability of the this compound molecule to donate an electron is associated with its molecular orbital energies. nih.gov This SET process can initiate the formation of radical species. nih.govlibretexts.org

The oxidative metabolism of this compound, which produces major metabolites such as Oxyphenbutazone (B1678117) and γ-hydroxyphenbutazone, is a result of hydroxylation reactions. nih.gov These reactions are tied to the molecule's electron-donating capacity. nih.gov Computational analysis of spin densities suggests a preferential hydroxylation at the para-positions of the phenyl rings following electron abstraction. nih.gov This metabolic activation via an SET mechanism can lead to the formation of reactive intermediates that contribute to the drug's toxic profile. nih.gov Theoretical studies aim to explore these reactivity properties to design safer derivatives of this compound by modifying its electronic structure to disfavor the formation of toxic reactive species. nih.gov

Pharmacokinetic and Pharmacodynamic Research of Phenylbutazone

Absorption and Distribution Dynamics

The initial phase of phenylbutazone's journey within the body involves its absorption and subsequent distribution to various tissues and fluids.

Table 1: Summary of this compound Absorption Characteristics

CharacteristicValue/DescriptionSpecies (if specified)Source(s)
Gastrointestinal Absorption Rapid and generally completeHuman, General Current time information in Chatham County, US.wikipedia.orgnih.govuni.lu
Time to Peak Plasma Conc. Approx. 2 to 2.5 hours (fasting)Human Current time information in Chatham County, US.nih.gov
Effect of Food on Rate Delayed onset of absorptionHuman, Horse Current time information in Chatham County, US.uni-freiburg.denih.govwikipedia.org
Effect of Food on Extent Generally not significantly affectedHuman, Horse Current time information in Chatham County, US.
Oral Bioavailability 67.5% - 95.5%Cow nih.gov
Approx. 70% (optimal conditions); up to 91.8% (specific formulations)Horse uni-freiburg.denih.govwikipedia.orgresearchgate.net

Following absorption, this compound undergoes widespread distribution throughout the body's fluids and tissues Current time information in Chatham County, US.nih.gov. However, its apparent volume of distribution (Vd) is relatively small, typically ranging from 0.09 L/kg to 0.17 L/kg in various species, including cattle and horses Current time information in Chatham County, US.nih.govresearchgate.net. This small volume of distribution is largely attributable to its high affinity for plasma proteins Current time information in Chatham County, US.nih.govwikipedia.org. This compound has been shown to diffuse into synovial fluid, an important site of action for its anti-inflammatory effects. Furthermore, it can cross the placental barrier, and small quantities have been detected in the central nervous system (CNS) and breast milk nih.gov. Concentrations of this compound in saliva, however, remain low uni-freiburg.dewikipedia.org.

Table 2: this compound Distribution Characteristics

CharacteristicValue/DescriptionSpecies (if specified)Source(s)
Volume of Distribution 0.09 - 0.17 L/kgCattle, Horse, General Current time information in Chatham County, US.nih.govresearchgate.net
Tissue Penetration Diffuses into synovial fluidGeneral nih.gov
Barrier Permeation Crosses placenta, small amounts in CNS/breast milkHuman nih.govnih.gov
Saliva Concentration LowHorse uni-freiburg.dewikipedia.org

A key characteristic of this compound's pharmacokinetics is its extensive binding to plasma proteins, predominantly albumin Current time information in Chatham County, US.uni-freiburg.denih.govwikipedia.orgnih.gov. Binding percentages are consistently high across species, frequently reported as greater than 98% in horses and generally between 93% and 98% in cattle and humans nih.govuni-freiburg.denih.govnih.gov. Albumin serves as the primary binding protein, specifically at Sudlow Site I.

The high degree of plasma protein binding has significant implications for this compound's pharmacokinetic behavior. Only the unbound, free fraction of the drug is generally considered pharmacologically active and available for distribution to tissues, metabolism, and elimination Current time information in Chatham County, US.nih.govwikipedia.org. Therefore, even minor changes in protein binding can lead to notable alterations in the concentration of the active drug. While this compound shows strong binding to albumin across species, subtle differences in the number of binding sites and affinity have been observed. For instance, human plasma albumin exhibits the highest affinity for this compound compared to plasma albumins from rats, rabbits, and dogs. In specific physiological conditions, such as in uremic patients, the serum protein binding of this compound has been found to be significantly decreased, resulting in an increased concentration of the dialyzable (unbound) drug and potentially accelerating its elimination.

Metabolism and Biotransformation Pathways

The elimination of this compound from the body relies heavily on its metabolic transformation, primarily in the liver.

This compound undergoes extensive metabolism within the liver Current time information in Chatham County, US.wikipedia.orgwikipedia.orgnih.gov. In humans, its biotransformation primarily involves two major pathways: C-glucuronidation at the 4-position of the pyrazolidine (B1218672) ring and, to a lesser extent, hydroxylation occurring on one of the phenyl rings or the n-butyl side chain Current time information in Chatham County, US.wikipedia.orguni.lu. Hydroxylation reactions are largely mediated by mono-oxygenases, including various cytochrome P450 (CYP) enzymes. In contrast, C-glucuronidation is catalyzed by glucuronyltransferase enzymes uni.lu. A notable species difference exists in metabolic handling; animal species like rats and dogs predominantly metabolize this compound through hydroxylation, whereas C-glucuronidation is a quantitatively important pathway in humans, particularly after a single dose wikipedia.orguni.lu. Hydrolytic cleavage of the amide bonds within the dioxopyrazolidine ring is not a significant biotransformation pathway uni.lu.

Several major metabolites of this compound have been identified. The most significant and pharmacologically active metabolites include oxyphenbutazone (B1678117) and gamma-hydroxythis compound Current time information in Chatham County, US.wikipedia.orgresearchgate.netwikipedia.orgnih.gov.

Oxyphenbutazone : This metabolite is formed via oxidative pathways and possesses similar pharmacological properties to the parent drug Current time information in Chatham County, US.wikipedia.orgwikipedia.orgnih.gov. In chronic administration, plasma concentrations of oxyphenbutazone have been observed to decrease with increasing this compound doses, suggesting potential alterations in its formation or elimination Current time information in Chatham County, US..

Gamma-hydroxythis compound : Also produced through oxidation, this metabolite is pharmacologically active and, along with oxyphenbutazone, predominates in plasma Current time information in Chatham County, US.wikipedia.orgnih.gov. Its plasma concentrations tend to increase proportionally with the this compound dose and exhibit considerable interindividual variability Current time information in Chatham County, US..

C-glucuronide of this compound : This is a unique metabolite formed through direct C-C coupling of the pyrazolidine ring with glucuronic acid Current time information in Chatham County, US.wikipedia.orguni.lu. After a single dose in humans, C-glucuronidation appears to be the dominant metabolic reaction, and these C-glucuronides are detected in the highest concentrations in urine, indicating their rapid excretion Current time information in Chatham County, US.wikipedia.org.

Other hydroxylated metabolites, such as beta-hydroxythis compound, gamma-ketothis compound, and p,gamma-dihydroxythis compound, have also been identified Current time information in Chatham County, US.nih.gov.

In terms of disposition, only a minor fraction (approximately 1%) of this compound is excreted unchanged in the urine Current time information in Chatham County, US.wikipedia.org. A notable portion, around 10% of a single dose, is excreted in bile as metabolites Current time information in Chatham County, US.wikipedia.org. Fecal excretion also plays a significant role, with studies in horses indicating that 37% to 40% of an administered dose (intravenous or oral) can be detected in the feces uni-freiburg.de. Approximately 60% of the urinary metabolites have been identified Current time information in Chatham County, US.wikipedia.org.

Table 3: Major Metabolites of this compound

Metabolite NamePharmacological ActivityPredominance/DispositionPubChem CID
This compoundActiveParent compound4781
OxyphenbutazoneActiveProminent in plasma, undergoes further O-glucuronidation4641
Gamma-hydroxythis compoundActiveProminent in plasma120741
C-glucuronide of this compoundGenerally inactiveDominant in human single-dose metabolism, high in urineN/A*

* Note: A specific PubChem CID for the C-glucuronide conjugate of this compound was not found.

Species-Specific Metabolic Differences and Implications

The metabolism of this compound differs considerably among species, primarily impacting its elimination rate and the production of active metabolites. In humans, this compound undergoes extensive metabolism via two primary pathways: C-glucuronidation at the 4-position of the pyrazolidine ring and, to a lesser extent, hydroxylation of a phenyl ring or the n-butyl side chain nih.govresearchgate.net. While C-glucuronidation is dominant after a single dose, oxidation becomes more significant with repeated administration nih.gov. The pharmacologically active metabolites oxyphenbutazone and gamma-hydroxythis compound primarily circulate in plasma, whereas C-glucuronides are detected in higher concentrations in urine nih.govnih.gov. Approximately 50% of urinary metabolites in humans are conjugates nih.gov.

In contrast to humans, animal species such as rats and dogs metabolize this compound predominantly through hydroxylation researchgate.netcapes.gov.br. In horses, this compound is extensively metabolized, with oxyphenbutazone and gamma-hydroxythis compound being identified as principal metabolites in plasma and urine, respectively uky.eduresearchgate.net. Notably, glucuronide metabolites have not been reported in horses uky.edumerckvetmanual.com. Hepatic oxidative metabolism produces oxyphenbutazone, which also possesses analgesic and anti-inflammatory effects similar to the parent compound avma.org. The rate of intrinsic hepatic metabolism of this compound appears more rapid in standard donkeys than in horses, and even faster in miniature donkeys avma.org.

In cattle, two hydroxylated metabolites, oxyphenbutazone and gamma-hydroxythis compound, are detected in trace amounts in plasma and higher concentrations in urine uonbi.ac.ke. The cumulative urinary excretion data suggest that the formation of these hydroxylated derivatives may be slower in cattle compared to horses uonbi.ac.ke. These fundamental differences in metabolic handling, particularly the primary enzyme systems involved (mono-oxygenases in animals versus glucuronyltransferase in humans), largely explain the variation in drug elimination rates across species researchgate.net.

Enzyme Induction and Auto-induction Phenomena

Enzyme induction refers to the increased drug-metabolizing capacity of enzymes, typically microsomal monooxygenase systems, by various drugs or chemicals pharmacy180.com. Auto-induction, a specific form of enzyme induction, occurs when a drug stimulates the metabolism of itself in addition to other drugs pharmacy180.comhowmed.netjove.cominflibnet.ac.in.

This compound has been observed to inhibit the metabolism of several drugs and can also act as an inducer of hepatic enzymes agrovetmarket.com. In horses, the plasma kinetics of this compound can be dose-dependent, with increasing drug dosage potentially leading to a longer half-life, which may be explained by the saturation of mixed function oxidases, thereby inhibiting its own metabolism uky.eduavma.orgresearchgate.net. Studies have unequivocally demonstrated auto-induction of enzymes leading to enhanced elimination of this compound from plasma in rats and dogs, but not in humans researchgate.netcapes.gov.br.

Elimination and Excretion Studies

This compound and its metabolites are eliminated from the body through various routes, with significant species-specific differences in their contributions.

Renal excretion is a primary pathway for the elimination of this compound metabolites nih.govpatsnap.comegnlab.com. In humans, only a small fraction (approximately 1%) of the unchanged drug is excreted in the urine nih.govnih.govagrovetmarket.com. The major metabolites detected in human urine are C-glucuronides of this compound and gamma-hydroxythis compound, along with other hydroxylated metabolites and their O-glucuronide conjugates nih.govnih.govagrovetmarket.com.

In horses, while this compound itself is minimally excreted in urine, hydroxylated metabolites like oxyphenbutazone and gamma-hydroxythis compound are excreted uky.eduresearchgate.net. Increasing urinary pH in horses can significantly increase the urinary concentration of this compound and its metabolites, by up to 200-fold, although this has little effect on the plasma half-life, which is predominantly determined by hepatic metabolism uky.eduuky.edu. In dogs, oxyphenbutazone can persist in urine for at least 48 hours after an oral dose, but the unchanged this compound is not detected in urine samples after 36 hours richmondvet.com.ar. In cattle, hydroxylated derivatives exhibit high urine:plasma ratios, suggesting poor reabsorption and potential tubular secretion uonbi.ac.ke.

Fecal excretion contributes significantly to the elimination of this compound and its metabolites across various species. In humans, approximately a quarter of a dose may be excreted in the feces nih.govupmc.edu. Similarly, in horses, around 37% to 40% of an intravenous or oral dose has been detected in feces uky.edu. For rats, about one-third of the radioactivity from administered this compound was excreted in feces over 48 hours, with biliary excretion accounting for slightly more than one-third of the dose in 24 hours tandfonline.com.

Biliary excretion of metabolites contributes to fecal elimination, and enterohepatic cycling has been observed. For instance, Asian elephants have shown a second peak in serum concentrations of this compound, suggesting the occurrence of enterohepatic cycling, which was not observed in African elephants bioone.org. In some cows, double peaks in plasma concentration-time curves after oral dosing may result from drug adsorption onto hay and subsequent desorption, or as a consequence of enterohepatic shunting uonbi.ac.ke.

The plasma elimination half-life of this compound varies widely across different species, a critical factor influencing dosing regimens and drug accumulation. This variability is primarily dictated by the rate of hepatic metabolism researchgate.netuky.edu.

The following table summarizes the reported elimination half-lives of this compound in various species:

SpeciesElimination Half-Life (hours)Citation(s)
Human50-105; typically around 70; mean 88 (single dose) nih.govresearchgate.netnih.govagrovetmarket.comupmc.eduresearchgate.netcfsre.org
Horse3-10; commonly 4-8; 3.5-8.0 uky.eduuky.edurichmondvet.com.arwikipedia.orgnoahcompendium.co.ukchanellepharma.comavma.org
Dog2.5-6; 3-6 researchgate.netnih.govcapes.gov.brrichmondvet.com.arnih.govdefra.gov.uk
Cattle30-80; 31.4-82.1 (intravenous); 38.6-78.2 (oral); 32.4-60.8; 53.4 (calves); 61.6-62.6 uonbi.ac.kebioone.orgdvm360.comresearchgate.netnih.gov
Rat3-4; 6 researchgate.netnih.govcapes.gov.brresearchgate.net
Guinea Pig5 nih.govresearchgate.net
Rabbit3 nih.govresearchgate.net
Elephant (African)15.0 (terminal) bioone.org
Elephant (Asian)38.7 (terminal) bioone.org

In humans, the biological half-life is notably long, averaging around 70 hours, with significant interindividual and intraindividual variations primarily due to genetic factors and dose- and time-dependent kinetics nih.govagrovetmarket.com. For horses, the half-life is significantly shorter, generally ranging from 3 to 10 hours, but it can be dose-dependent, with higher doses potentially increasing the half-life and extending the duration of effect uky.eduavma.orgresearchgate.netuky.edu. In dogs, the elimination half-life is typically short, ranging from 3 to 6 hours nih.govdefra.gov.uk. Cattle exhibit a considerably longer half-life compared to horses and dogs, often ranging from 30 to 80 hours dvm360.comresearchgate.netnih.gov. The longer half-life in cattle complicates drug residue management researchgate.net.

Pharmacodynamic Relationships and Modeling

This compound exerts its pharmacodynamic effects primarily by inhibiting prostaglandin (B15479496) synthetase, also known as cyclo-oxygenase (COX) cfsre.orgnoahcompendium.co.ukchanellepharma.comdefra.gov.uk. This nonselective inhibition of COX-1 and COX-2 enzymes reduces the synthesis of prostanoids, such as prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever uky.educfsre.orgchanellepharma.comdefra.gov.uk. The major active metabolite, oxyphenbutazone, also possesses similar pharmacological effects nih.govnih.govagrovetmarket.comegnlab.comrichmondvet.com.arcfsre.org. Gamma-hydroxythis compound is another pharmacologically active metabolite that predominates in human plasma nih.govnih.gov.

Research has explored the relationship between this compound's plasma concentration and its therapeutic efficacy. While a relationship between dosage and plasma concentration exists, a linear correlation between plasma concentration and therapeutic efficacy has been less consistently demonstrated in some studies avma.org. Pharmacokinetic-pharmacodynamic (PK/PD) modeling offers a valuable tool for understanding and predicting these relationships. For instance, a PK/PD model in horses with experimentally induced arthritis showed that for stride length improvement, the this compound EC50 (plasma concentration for half the maximum effect) was 3.6 ± 2.2 µg/mL researchgate.netnih.gov. The model predicted an absence of effect for a 1 mg/kg dose, a maximum effect at approximately 2 mg/kg, and that higher doses would not modify the maximum effect but would extend its duration (e.g., from 8 hours at 2 mg/kg to about 24 hours at 8 mg/kg) researchgate.netnih.gov. This suggests that therapeutic plasma concentrations may result in the saturation of plasma proteins and maximal inhibition of the cyclooxygenase enzyme system, preventing further increases in analgesic effects despite larger doses jove.comavma.org.

Correlation Between Plasma Levels and Clinical Effects

Studies exploring the relationship between this compound plasma levels and observed clinical effects have yielded varied and sometimes complex findings, particularly in human and equine subjects. In patients with rheumatoid arthritis, several investigations have indicated that there may not be a direct, linear correlation between plasma this compound concentrations and its therapeutic efficacy uq.edu.aunih.govnih.gov. For instance, one study observed that while this compound exhibited a significant therapeutic effect at doses as low as 50 mg/day, no statistically significant differences in effect were noted across various higher doses, and no significant correlations were found between plasma concentration and clinical assessments nih.gov. Similarly, another study highlighted problems in correlating clinical effect with plasma this compound concentrations, noting that while plasma levels showed a clear relationship to the dose administered, individual variations in metabolism were marked uq.edu.au. It was also observed that at higher daily doses (e.g., 200 mg/day and 300 mg/day), the observed plasma concentrations were significantly lower than predicted, possibly due to saturation of protein binding sites nih.govnih.gov.

In horses, a relationship between dosage and plasma concentration has been established, but a linear correlation between plasma concentration and therapeutic efficacy is not consistently demonstrated avma.org. Pharmacokinetic/pharmacodynamic (PK/PD) modeling for this compound in horses predicted an absence of therapeutic effect at doses below 1 mg/kg, with a maximal therapeutic effect achieved around 2 mg/kg avma.orgresearchgate.netrmtcnet.com. Importantly, at higher doses (e.g., 8 mg/kg), the maximum effect was not further enhanced, though its duration was prolonged from approximately 8 hours to about 24 hours researchgate.netrmtcnet.com. The recommended target range for this compound plasma concentrations in horses is typically between 5–15 µg/ml bioone.org. The minimal therapeutic level of 5 µg/ml in horses was attained within 0.2 to 0.8 hours after administration and could persist for 8.2 to 22 hours, depending on the specific dose applied nih.gov. This compound exhibits high plasma protein binding, exceeding 98% avma.orgresearchgate.netuky.edu. It has been suggested that therapeutic plasma concentrations may lead to saturation of these protein binding sites, thereby preventing further increases in analgesic effects despite the administration of larger doses avma.org.

Table 1: Predicted this compound Effects in Horses Based on Dose

This compound Dose (mg/kg)Predicted Therapeutic EffectDuration of Maximal Effect
<1Absence of effect researchgate.netrmtcnet.com-
~2Maximal effect researchgate.netrmtcnet.com~8 hours researchgate.net
>2 (e.g., 8)Maximal effect not increased researchgate.netrmtcnet.comProlonged to ~24 hours researchgate.net

Dose-Dependent Kinetics Investigations

Research indicates that the pharmacokinetics of this compound can exhibit dose-dependent characteristics, particularly regarding its elimination half-life. In horses, the plasma half-life of this compound has been observed to increase as the drug dosage level rises, suggesting dose-dependent kinetics researchgate.netbioone.orguky.eduuky.edu. This phenomenon may be attributed to the saturation of hepatic mixed-function oxidase activity, which is the primary metabolic pathway for this compound, or potentially due to the inhibition of this compound metabolism by its active metabolite, oxyphenbutazone bioone.orguky.edu.

While maximal plasma concentrations in horses were found to be dose-dependent, the elimination of this compound was generally not dependent on the specific dose or formulation applied in some studies nih.gov. Investigations in elephants (African and Asian) after single oral doses of 2, 3, and 4 mg/kg, as well as multiple-dose administrations, revealed distinct pharmacokinetic profiles bioone.orgresearchgate.net. Significant interspecies differences were noted between African and Asian elephants concerning clearance (27.9 vs. 7.6 ml/hr/kg), terminal half-life (15.0 vs. 38.7 hr), and mean residence time (22.5 vs. 55.5 hr) at a 2 mg/kg dose researchgate.net. These findings underscore the influence of dose and species on this compound's kinetic behavior.

Table 2: this compound Pharmacokinetic Parameters in Elephants (2 mg/kg oral dose)

ParameterAfrican Elephants (Mean ± SD) researchgate.netAsian Elephants (Mean ± SD) researchgate.net
Peak Concentration (µg/ml)4.3 ± 2.02 bioone.org7.1 ± 2.36 bioone.org
Time to Peak (hr)~7.5 bioone.org~9.7 bioone.org
Clearance (ml/hr/kg)27.9 researchgate.net7.6 researchgate.net
Terminal Half-life (hr)15.0 researchgate.net38.7 researchgate.net
Mean Residence Time (hr)22.5 researchgate.net55.5 researchgate.net

Ex Vivo Serum Thromboxane (B8750289) B2 Generation Studies

Ex vivo studies assessing the effect of this compound on serum thromboxane B2 (TXB2) generation provide insights into its anti-inflammatory mechanism, particularly its inhibition of cyclooxygenase enzymes. In a study involving goats, this compound significantly inhibited (P < 0.05) ex vivo serum TXB2 generation in platelets psu.eduresearchgate.netnih.gov. This inhibitory effect was observed from one to 12 hours following intravenous administration and from two to 12 hours after oral administration psu.eduresearchgate.netnih.gov.

Further research in mares investigated the impact of this compound on in vitro TXB2 generation, both alone and in combination with flunixin (B1672893) meglumine (B1676163) rmtcnet.com. When this compound and flunixin meglumine were administered concurrently, serum TXB2 production was significantly suppressed for 8, 12, and 24 hours rmtcnet.com. However, when these drugs were administered individually, the TXB2 concentrations at 24 hours were not significantly different from control values rmtcnet.com. Previous research also noted that the inhibition of TXB2 was no longer apparent by 48 hours rmtcnet.com. These studies demonstrate this compound's capacity to suppress TXB2, a key pro-inflammatory mediator, consistent with its known cyclooxygenase inhibitory activity.

Table 3: this compound Inhibition of Thromboxane B2 Generation

SpeciesAdministration RouteTime of Significant Inhibition (TXB2)Reference
GoatsIntravenous1 to 12 hours psu.eduresearchgate.netnih.gov psu.eduresearchgate.netnih.gov
GoatsOral2 to 12 hours psu.eduresearchgate.netnih.gov psu.eduresearchgate.netnih.gov
MaresIV (with Flunixin)8, 12, and 24 hours rmtcnet.com rmtcnet.com
MaresIV (alone)Not significantly different from control at 24 hours rmtcnet.com rmtcnet.com

Research on Adverse Effects and Toxicity

Gastrointestinal System Pathology

Gastrointestinal complications represent some of the most common adverse effects associated with phenylbutazone administration, ranging from mild discomfort to severe ulceration and hemorrhage patsnap.com.

Gastric Ulceration and Bleeding Mechanisms

This compound-induced gastric ulcers result from both local and systemic mechanisms cabidigitallibrary.org. Systemically, the inhibition of prostaglandins (B1171923) by this compound leads to vasoconstriction and reduced mucin production, thereby compromising the stomach's natural defensive barriers cabidigitallibrary.org. The non-selective inhibition of COX-1 enzymes specifically reduces the synthesis of protective prostaglandins in the gastrointestinal tract, which heightens the risk of gastric ulcers and bleeding patsnap.com. Locally, the drug can directly damage mucosal cells through rapid uptake cabidigitallibrary.org.

Studies in horses have demonstrated that this compound can cause gastric ulceration, with a notable impact on the glandular stomach and pyloric antrum nih.govnih.gov. Research indicates that this compound administration increases gastric mucosal permeability nih.gov. Oxidative stress has been identified as an additional mechanism contributing to gastric injury, operating independently of prostaglandin (B15479496) inhibition. For instance, equine studies have shown that this compound leads to decreased antioxidant levels and increased oxidant levels in the gastric glandular mucosa, indicating an imbalance that contributes to gastric damage scielo.org.coudea.edu.coresearchgate.netnih.gov. Post-mortem examinations following a single overdose of this compound revealed severe gastric mucosal lesions, including sloughing of the surface epithelium, necrosis of the lamina propria, microthrombi formation, and degeneration of subsurface capillaries, suggesting microvascular injury as a component of the pathology mdpi.com.

Protein-Losing Enteropathy

This compound toxicity can induce protein-losing enteropathy, a condition characterized by the abnormal leakage of plasma proteins into the intestinal lumen. Clinical manifestations of this pathology include edema of the legs and abdomen, decreased appetite, increased thirst, and weight loss uky.eduwikipedia.org. In advanced stages, protein-losing enteropathy can progress to severe complications such as kidney failure and can ultimately be fatal wikipedia.org. This is considered a significant adverse reaction, especially with prolonged or high-dose this compound therapy uky.edu.

Ulcerative Stomatitis

Oral lesions, specifically ulcerative stomatitis, are a recognized adverse effect, particularly when this compound is administered orally wikipedia.org. While the specific mechanisms leading to ulcerative stomatitis were not detailed in the available research snippets, it is generally understood to be a direct local irritant effect of the drug on the oral mucous membranes.

Colonic Wall Hyperplasia and Right Dorsal Colitis

While the primary site of gastrointestinal ulcers in this compound-treated horses is often the caecum and colon rather than solely the stomach, detailed research findings specifically addressing the mechanisms of "colonic wall hyperplasia and right dorsal colitis" were not extensively elaborated upon within the provided search results beyond a general mention of the colon as a principal site for ulcers uky.edu.

Serum Malondialdehyde as a Biomarker for Gastrointestinal Damage

Serum malondialdehyde (MDA), a byproduct of lipid peroxidation, is utilized as a biomarker to assess oxidative stress and gastrointestinal damage. Studies conducted in equines have demonstrated that this compound administration significantly increases MDA production in both gastric contents and systemic circulation, pointing to both local and systemic oxidative stress scielo.org.coudea.edu.co. For example, an experimental protocol designed to induce gastric ulcers in horses with this compound resulted in a 55% increase in gastric MDA production and a 96% increase in mean plasma MDA concentration observed 96 hours post-initiation of the protocol scielo.org.coudea.edu.co. This elevation in MDA levels indicates the involvement of oxygen free radicals in the cellular damage occurring within the gastrointestinal mucosa following this compound exposure scielo.org.co.

Table 1: Changes in Nitric Oxide (NO) and Malondialdehyde (MDA) in an Equine Gastric Ulcer Model Induced by this compound

ParameterBaselineAfter this compound ProtocolChange (%)Reference
Gastric NO productionN/ADecreased-60% scielo.org.coudea.edu.co
Gastric MDA productionN/AIncreased+55% scielo.org.coudea.edu.co
Plasma MDA (96 hours)N/AIncreased+96% scielo.org.coudea.edu.co

Hematological Dysfunctions and Myelotoxicity

This compound poses a significant risk to the hematologic system, leading to various myelotoxic effects. Documented dysfunctions include leukopenia, a reduction in white blood cells that heightens susceptibility to infections, and aplastic anemia, a rare but severe condition characterized by the bone marrow's failure to produce sufficient new blood cells patsnap.comwikipedia.orghres.ca. These hematological complications can manifest as fatigue, shortness of breath, and an increased tendency for bruising or bleeding patsnap.com. Other generalized blood dyscrasias are also associated with prolonged use or overdose of this compound wikipedia.org. The onset of hematologic toxicity can be acute, occurring shortly after initiating therapy, or it can develop gradually over prolonged treatment periods, potentially becoming evident days or weeks after the cessation of the drug hres.ca.

Table 2: Key Hematological Dysfunctions Associated with this compound

DysfunctionDescriptionClinical Manifestations (Potential)Reference
LeukopeniaDecrease in white blood cellsIncreased risk of infections patsnap.comhres.ca
Aplastic AnemiaBone marrow fails to produce enough new blood cells (rare but severe)Fatigue, shortness of breath, easy bruising or bleeding patsnap.com
Blood DyscrasiasGeneral term for abnormalities in blood cell components (e.g., red blood cells, white blood cells, platelets)Varies depending on specific dyscrasia wikipedia.org
Hemorrhagic DiathesisIncreased tendency to bleedClinically significant bleeding hres.ca

Pancytopenia and Hemolytic AnemiaPancytopenia, defined as a reduction in all three major blood cell lines (red blood cells, white blood cells, and platelets), has been observed in association with phenylbutazoneresearchgate.netjpatholtm.org. Experimental animal models, such as studies in rabbits, have shown that this compound can induce pancytopenia accompanied by bone marrow hypoplasiajpatholtm.org. In veterinary medicine, this compound-induced blood dyscrasias, including pancytopenia, have been suspected in dogsekt.gramazonaws.comamazonaws.com. While this compound's active metabolites, such as oxyphenbutazone (B1678117), have been explicitly linked to hemolytic anemiaresearchgate.netmdpi.com, direct research findings attributing hemolytic anemia solely to this compound itself are less prevalent in the provided literature. However, the broader category of "blood dyscrasias" induced by this compound can encompass various hematological abnormalities.

Table 1: Research Findings on Hematological Adverse Effects of this compound

Hematological Adverse EffectResearch Findings and Observations
Agranulocytosis- Identified as a severe, potentially fatal idiosyncratic reaction nih.govnih.govbmj.com.
- Cases of fatal agranulocytosis have been recorded nih.gov.
- A study on drug-induced deaths implicated this compound among causes of severe blood dyscrasias, alongside aplastic anemia nih.gov.
Aplastic Anemia- Strongly associated with this compound, causing suppression of white blood cell production nih.govnih.govwikipedia.orgresearchgate.nettandfonline.com.
- 28 deaths from aplastic anemia were attributed to this compound in an investigation of drug-induced fatalities nih.govbmj.com.
- Reported mortality rates for this compound-induced aplastic anemia have been as high as 94% researchgate.net.
Leukopenia- Recognized as an adverse effect nih.govmdpi.com.
- Prolonged administration in horses (8.8 mg/kg/day) led to neutropenia (< 3.0 × 10³ cells/μL) avma.org.
- Transient leukopenia observed in experimental rabbit studies jpatholtm.org.
Thrombocytopenia- Can be induced by this compound nih.govnih.govmdpi.com.
- Decrease in platelet count was an early and consistent finding in drug-induced aplastic blood and marrow pictures in rabbits jpatholtm.org.
- Inhibits platelet aggregation and secretion by affecting thromboxane (B8750289)/prostaglandin synthesis in horses, though bleeding times were not altered in the study nih.gov.
Pancytopenia- Known to induce pancytopenia researchgate.netjpatholtm.org.
- Experimental studies in rabbits showed induction of pancytopenia and bone marrow hypoplasia jpatholtm.org.
- Suspected in dogs due to this compound ekt.gramazonaws.comamazonaws.com.
Hemolytic Anemia- While this compound's active metabolites (e.g., oxyphenbutazone) are explicitly linked to hemolytic anemia, this compound itself is primarily associated with broader blood dyscrasias including pancytopenia and aplastic anemia researchgate.netmdpi.com.

Hepatic and Renal System Impairmentthis compound can induce significant impairment to both the hepatic (liver) and renal (kidney) systems.

Hepatic Impairment: Liver injury is a recognized toxicity associated with this compound d-nb.infowikipedia.orgwedgewood.com. Although rare, severe hepatic reactions, including jaundice and fatal hepatitis, have been reported hres.ca. Consequently, monitoring liver function tests periodically during long-term this compound therapy is recommended hres.ca. Animal studies have provided detailed insights into hepatic toxicity. For instance, mice exposed to this compound via gavage (150–300 mg/kg) over a two-year period exhibited hepatomegaly, steatosis, cellular degeneration, and coagulative necrosis mdpi.com. Reports of human liver toxicity from this compound (at daily doses ranging from 300 mg to 800 mg) describe acute hepatocellular injury that varies in severity from mild to moderate, sometimes accompanied by cholestasis mdpi.com. Gene expression analysis in mice has revealed that this compound-induced liver toxicity is associated with unique gene expression patterns linked to lipid metabolism abnormalities, oxidative stress, cell death, and cytoskeleton destruction koreascience.kr. The mechanism of hepatotoxicity is complex, believed to involve both intrinsic toxicity leading to cholestasis and necrosis, and idiosyncratic reactions characterized by the presence of granulomas mdpi.com. Studies in avian species, such as broiler chickens, have also shown that this compound was not safe, with post-mortem examinations and biochemical analyses indicating abnormalities in the liver researchgate.net. Furthermore, research in miniature donkeys observed hepatic lesions, including biliary hyperplasia and liver congestion, in animals treated with this compound researchgate.net.

Renal Impairment: this compound poses a risk of renal system impairment, including kidney failure wikipedia.orgwedgewood.comhres.ca. Overdoses of the drug have been specifically linked to kidney failure wikipedia.org. Renal papillary necrosis is a recognized pathological outcome in some cases of this compound toxicity scialert.netnephrotox.com. Long-term studies in rats have even shown an increased incidence of kidney tumors; Kari et al. (1995) reported a rare type of kidney cancer in 13 out of 100 rats and an increased rate of liver cancer in male rats after two years of being fed 150 and 300 mg/kg body weight of this compound wikipedia.org. Given that this compound and its metabolites are primarily eliminated by the kidneys, caution is advised when administering the drug to patients with pre-existing renal dysfunction hres.ca. Cases of acute renal failure and nephrotic syndrome have been documented in association with this compound nih.govoup.combmj.com. Periodic monitoring of kidney function tests is recommended during prolonged therapy hres.ca. A comparative study in horses indicated that this compound attenuated diuresis and natriuresis and reduced glomerular filtration rate, similar to meloxicam (B1676189), suggesting that COX-2 plays a role in prostanoid-induced renal function changes in horses researchgate.net. In miniature donkeys, renal lesions, including interstitial nephritis and kidney congestion, were observed following this compound treatment researchgate.net.

Table 2: Research Findings on Hepatic and Renal System Impairment by this compound

System AffectedResearch Findings and Observations
Hepatic System - Can cause liver injury, including rare cases of jaundice and fatal hepatitis d-nb.infowikipedia.orgwedgewood.comhres.ca.
- Mice studies (150–300 mg/kg for 2 years) showed hepatomegaly, steatosis, cellular degeneration, and coagulative necrosis mdpi.com.
- Human cases describe acute hepatocellular injury (mild to moderate, with/without cholestasis) at daily doses of 300–800 mg mdpi.com.
- Associated with gene expression changes indicating lipid metabolism abnormality, oxidative stress, cell death, and cytoskeleton destruction in mouse livers koreascience.kr.
- Mechanism includes intrinsic toxicity (cholestasis, necrosis) and idiosyncratic reactions (granulomas) mdpi.com.
Renal System - Can cause kidney failure, especially in overdose situations wikipedia.orgwedgewood.comhres.ca.
- Renal papillary necrosis has been reported scialert.netnephrotox.com.
- Two-year rat studies showed a rare type of kidney cancer (13% of rats) at doses of 150 and 300 mg/kg wikipedia.org.
- Cases of acute renal failure and nephrotic syndrome have been documented nih.govoup.combmj.com.
- In horses, it attenuated diuresis and natriuresis and reduced glomerular filtration rate researchgate.net.
- Renal lesions, including interstitial nephritis and kidney congestion, observed in miniature donkeys researchgate.net.

Hepatotoxicity: Steatosis, Cholestasis, Centrilobular Necrosis

This compound is recognized for its potential to induce liver injury, which can manifest as acute hepatocellular damage of varying severity, sometimes accompanied by cholestasis mdpi.comispub.com. Histological examinations of affected livers frequently reveal steatosis (fatty liver), cholestasis (impaired bile flow), and centrilobular necrosis, often presenting with ballooning degeneration and hypertrophy of Kupffer cells mdpi.com. In certain cases, noncaseating granulomas have been observed in the portal and periportal areas, suggesting a hypersensitivity component to the liver injury mdpi.com.

The onset of hepatic injury typically occurs within the first month of treatment, although a delayed presentation up to one year has been reported upmc.com. The mechanism underlying this compound-induced hepatotoxicity is largely considered idiosyncratic, meaning it is unpredictable and not dose-dependent in all instances, though a dose-related intrinsic toxicity has also been suggested mdpi.com. Overdosage of this compound can lead to more severe liver damage, including hepatomegaly and toxic jaundice, as later manifestations nih.gov.

Table 1: Histopathological Manifestations of this compound Hepatotoxicity

Histopathological FeatureDescriptionAssociated Factor (if applicable)
SteatosisAccumulation of fat within liver cells
CholestasisImpaired bile flow, leading to bile accumulation in the liver
Centrilobular NecrosisCell death predominantly around the central veins of the liver lobules
Ballooning DegenerationSwelling and degeneration of hepatocytes
Kupffer Cell HypertrophyEnlargement of resident liver macrophages
Noncaseating GranulomasSmall, organized collections of inflammatory cells without central necrosisHypersensitivity reactions mdpi.com

Renal Papillary Necrosis and Renal Failure

This compound has been implicated in causing renal papillary necrosis (RPN) and other forms of renal pathology, particularly with long-term administration, as observed in animal studies hres.caaskjpc.org. This condition involves the death of tissue in the renal papillae, the part of the kidney where urine is concentrated researchgate.net. While the precise mechanism of RPN is not fully understood, it is a significant concern due to potential complications such as secondary infections, stone formation, and the sloughing of necrotic papillae, which can lead to acute urinary tract obstruction researchgate.net.

In humans, this compound can cause serious renal reactions, including acute renal failure nih.govupmc.edu. Given that this compound and its metabolites are primarily cleared by the kidneys, caution is advised when administering the drug to patients with pre-existing impaired renal function hres.ca. Overdoses of this compound can lead to renal toxicity, with acute renal failure being a potential late manifestation nih.gov.

Interstitial Nephritis and Hematuria

Acute interstitial nephritis (AIN) has been reported as an adverse renal effect in individuals treated with this compound hres.caupmc.eduabdominalkey.com. AIN is an inflammatory condition affecting the kidney's tubules and interstitial tissue, and this compound is categorized among the nonsteroidal anti-inflammatory drugs (NSAIDs) known to induce this condition empendium.com.

Clinical presentations of drug-induced AIN often include microscopic hematuria in a significant majority of cases (70-90%), and gross hematuria may be observed in 5-15% of affected individuals nih.gov. Proteinuria may also be present hres.ca. Patients with underlying prerenal conditions that lead to reduced renal blood flow or volume are particularly susceptible to renal decompensation when taking NSAIDs, as renal prostaglandins play a crucial role in maintaining renal perfusion hres.ca. Hematuria is also a recognized symptom of systemic this compound toxicity, specifically linked to renal damage and kidney failure nih.govupmc.edu.

Other Systemic Adverse Reactions

Cardiovascular Effects: Heart Failure Precipitation

This compound has the potential to precipitate or exacerbate heart failure upmc.edu. As an NSAID, it can interfere with the delicate cardiovascular homeostasis, particularly in individuals with pre-existing left ventricular impairment jacc.orgeur.nl. This is largely due to NSAIDs' inhibition of prostaglandins, which are vital for maintaining compensated heart failure by promoting vasodilation and regulating fluid balance jacc.org. Studies have shown that this compound treatment can lead to significantly elevated heart rates and right atrial pressures during exertion, possibly through increased myocardial sensitivity to sympathetic stimulation or reduced venous compliance nih.gov. Congestive heart failure (CHF) is listed as a cardiac disorder associated with this compound's adverse effects mims.com.

Table 2: Cardiovascular Effects of this compound

EffectDescriptionMechanism/Context
Heart FailurePrecipitation or exacerbation of heart failureInterference with prostaglandin function, fluid retention upmc.edujacc.orgeur.nlmims.com
Elevated Heart RateSignificant increase in heart rate during exertionPossible increased myocardial sensitivity to sympathetic stimulation nih.gov
Increased Right Atrial PressureSignificant increase in right atrial pressure during exertionPossible decreased venous compliance nih.gov

Respiratory Effects: Acute Pulmonary Syndrome

An "acute pulmonary syndrome" has been observed in isolated cases among patients receiving this compound hres.ca. This syndrome is characterized by a triad (B1167595) of symptoms: dyspnoea (shortness of breath), fever, and the appearance of shadows on chest radiographs hres.ca. Eosinophilia, an elevated count of eosinophils in the blood, may also be present hres.ca. While a definitive causal link between this compound and this syndrome has not always been conclusively established, it is recommended to discontinue the drug if these signs emerge hres.ca. Supportive measures, including corticosteroids and cardiovascular support, may be necessary for management hres.ca. Acute pulmonary syndrome with dyspnoea and fever is considered a more serious adverse reaction to this compound upmc.edu. In cases of this compound overdosage, adult respiratory distress syndrome (ARDS) has also been reported mims.com.

Hypersensitivity Reactions: Skin Rashes, Edema, Erythema Multiforme, Stevens-Johnson Syndrome, Toxic Epidermal Necrolysis, Exfoliative Dermatitis

This compound is contraindicated in patients with known or suspected hypersensitivity to the compound hres.ca. The drug can induce various hypersensitivity reactions, ranging from common manifestations like skin rashes and edema (often due to salt retention) to more severe and life-threatening conditions upmc.edu.

Serious generalized hypersensitivity reactions associated with this compound include:

Erythema Multiforme (EM): An acute, self-limited, or recurrent inflammatory skin condition characterized by target-like lesions upmc.edu.

Stevens-Johnson Syndrome (SJS): A severe, blistering mucocutaneous reaction typically involving fever and flu-like symptoms, followed by a widespread blistering rash that affects the skin and mucous membranes upmc.eduresearchgate.netnih.gov.

Toxic Epidermal Necrolysis (TEN): An even more severe form of SJS, characterized by widespread epidermal detachment resembling a severe burn upmc.eduresearchgate.netnih.gov.

Exfoliative Dermatitis: A severe, diffuse inflammation of the entire skin surface, leading to widespread redness, scaling, and shedding of the skin upmc.eduresearchgate.netnih.govactadermatovenerologicacroatica.hr.

These severe cutaneous reactions typically develop from days to several weeks following exposure to the drug researchgate.netnih.gov. Furthermore, fatal anaphylactoid reactions have been reported in individuals who exhibit allergic manifestations precipitated by aspirin (B1665792) or other NSAIDs hres.ca.

Table 3: this compound Hypersensitivity Reactions

Reaction CategorySpecific ManifestationsSeverity
CommonSkin RashesMild to Moderate
Edema (due to salt retention)Mild to Moderate
Severe SystemicErythema MultiformePotentially severe upmc.eduresearchgate.netnih.gov
Stevens-Johnson Syndrome (SJS)Severe, life-threatening upmc.eduresearchgate.netnih.gov
Toxic Epidermal Necrolysis (TEN)Severe, life-threatening upmc.eduresearchgate.netnih.gov
Exfoliative DermatitisSevere, life-threatening upmc.eduresearchgate.netnih.govactadermatovenerologicacroatica.hr
Life-threateningAnaphylactoid Reactions (in susceptible individuals)Fatal hres.ca

Toxicological Predictions and Safer Derivative DesignGiven the documented toxicities of this compound, extensive research has been directed towards understanding its toxicity mechanisms and designing safer derivativesmdpi.comresearchgate.netresearchgate.netnih.govmdpi.comcornell.edunih.govusp.br. This involves a combination of computational approaches that predict toxicological properties and guide the modification of the parent compoundmdpi.comresearchgate.netnih.govmdpi.com.

Quantum Chemistry Calculations in Toxicity Mechanism ExplorationQuantum chemistry calculations, particularly using density functional theory (DFT) at levels such as B3LYP with 6-31+G(d,p) basis sets, are employed to explore the toxicity mechanisms of phenylbutazonemdpi.comresearchgate.netresearchgate.netcornell.edunih.gov. These calculations provide insights into the structural properties, molecular orbitals, ionization potential, and spin densities, which are associated with the drug's electron donation capacity and chemical reactivitymdpi.comresearchgate.netresearchgate.netcornell.edu. Research indicates that the toxicity of this compound may be related to aromatic hydroxylationmdpi.comresearchgate.netcornell.edu. Specifically, spin densities suggest a preferential hydroxylation at the para-positions of the phenyl ringmdpi.comresearchgate.netcornell.edu. Aromatic hydroxylation is shown to have a greater impact on electron abstraction compared to alkyl hydroxylationmdpi.comresearchgate.netcornell.edu. Understanding these molecular-level interactions helps predict oxidative pathways and potential toxic metabolitesmdpi.comresearchgate.net.

The theoretical properties of this compound derivatives in relation to their electron donation capacity are crucial in this exploration. For instance, the ionization potential (IP) value for this compound has been reported as 177.46 kcal/mol researchgate.net. Variations in HOMO (Highest Occupied Molecular Orbital) and IP values, as well as the HOMO-LUMO (Lowest Unoccupied Molecular Orbital) gap (GapL-H), indicate changes in electron donation capacity and chemical reactivity among derivatives researchgate.net.

Molecular Docking Studies for Safer this compound DerivativesMolecular docking studies are integral to the design of safer this compound derivatives by predicting the binding affinities and interactions of potential drug candidates with biological targetsmdpi.comresearchgate.netresearchgate.netnih.govmdpi.comcornell.edu. These studies aim to identify compounds that retain the desired therapeutic effects, such as cyclooxygenase-2 (COX-2) inhibition, while minimizing interactions that lead to adverse effectsmdpi.comresearchgate.netresearchgate.netnih.govmdpi.com. For example, docking studies have identified certain this compound derivatives (e.g., structures 1, 7, 8, 13, 14, and 15) that show potential for inhibiting both human and murine COX-2, exhibiting intermolecular interactions similar to control compounds like indomethacin (B1671933) and rofecoxibmdpi.comresearchgate.netcornell.edu.

These computational approaches, by combining quantum chemistry calculations and molecular docking, allow researchers to select this compound derivatives with a potentially safer toxicological profile and improved pharmacological properties compared to the parent compound researchgate.netnih.govmdpi.com.

Therapeutic Applications and Efficacy Research

Historical and Current Therapeutic Uses

Phenylbutazone was introduced in the early 1950s for human use, primarily to treat chronic inflammatory conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gouty arthritis patsnap.comnih.govwikipedia.orgcfsre.org. It was initially seen as a less costly alternative to cortisone (B1669442) for rheumatic conditions, offering symptomatic relief nih.gov. However, due to significant safety concerns, including severe side effects like aplastic anemia and suppression of white blood cell production, its use in humans has been largely curtailed and is no longer approved or marketed for most human uses in the United States patsnap.comnih.govwikipedia.orgcfsre.org. In some regions, like the UK, its use is severely restricted, primarily to treat ankylosing spondylitis only when other therapies are unsuitable wikipedia.org.

In stark contrast to its limited human use, this compound remains a widely used and important NSAID in veterinary medicine, especially in horses nih.govpetmd.comd-nb.info. It is frequently the drug of choice for managing various musculoskeletal problems in equines due to its efficacy, availability, and affordability dovepress.comwedgewood.com. This compound is commonly prescribed for lameness resulting from soft-tissue injury, muscle soreness, bone and joint issues, and laminitis wikipedia.orgpetmd.comwedgewood.com. It works by directly acting on musculoskeletal tissue to control inflammation, thereby reducing secondary inflammatory damage, alleviating pain, and helping to restore range of motion wikipedia.org. Its anti-inflammatory action has been crucial in counteracting lameness, a primary factor affecting a horse's ability to work or participate in sports d-nb.info.

Analytical Methodologies for Phenylbutazone

Detection and Quantification Techniques

Analytical methods for phenylbutazone are designed to achieve high sensitivity, selectivity, and accuracy, often incorporating chromatographic separation coupled with various detection systems or rapid screening methods.

Immunoassays for Rapid ScreeningImmunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Particle Concentration Fluorescence Immunoassay (PCFIA), are widely used for rapid screening of this compound, especially in high-throughput settings like racing animal drug testingtandfonline.comnih.govsceti.co.jpusda.gov. These non-isotopic immunoassay technologies are advantageous for their speed, cost-effectiveness, and high effectiveness in detecting drugs or their metabolitesnih.govsceti.co.jp. Immunoassays can rapidly identify the presence of PBZ in urine and blood samples, often serving as a preliminary or "presumptive" test before more expensive and confirmatory methods like GC/MS are appliedukessays.comnih.govsceti.co.jp. Specific antisera have been produced to detect this compound and its main metabolite, oxyphenbutazone (B1678117), with detection capabilities in the low ng/mL range (e.g., IC50s of <5 ng/mL for PBZ)tandfonline.com.

Table 1: Overview of Analytical Techniques for this compound

Analytical TechniquePrimary ApplicationKey FeaturesTypical LOD/LOQ
Gas Chromatography (GC)Detection of PBZ and metabolitesRequires derivatization for volatility; often coupled with MS for confirmation.PBZ: 10 ng/mL, OPBZ: 25 ng/mL ukessays.com
High-Performance Liquid Chromatography (HPLC)Forensic, residue analysis, quantificationSuitable for non-volatile compounds; can be coupled with UV or MS detectors.< 1 µg/mL (1000 ng/mL) in plasma tandfonline.com
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)Residue depletion profiling, multi-residue analysis, confirmationHigh sensitivity, selectivity, and confirmatory power; ideal for complex matrices.PBZ: 1.0 ng/mL (fluids), 0.5 ng/g (tissues); OPBZ: 2.0 ng/mL (fluids), 0.5 ng/g (tissues) cgfarad.canih.govresearchgate.net
UV-VIS SpectrophotometryDetection in various matrices, quantitative analysisCost-effective, can be combined with chemometrics for improved selectivity.20 ng/mL to 2 µg/mL in plasma tandfonline.comtandfonline.com
Immunoassays (ELISA, PCFIA)Rapid screening, high-throughputFast, inexpensive, used for preliminary screening before confirmatory methods.IC50s < 5 ng/mL for PBZ tandfonline.com

Sample Preparation and Matrix Effects

Effective sample preparation is paramount for the accurate analysis of this compound due to the complexity of biological and food matrices. Matrices such as plasma, urine, muscle, kidney, and liver can contain endogenous substances (e.g., lipids, proteins, salts, other metabolites) that interfere with the analytical signal, leading to ionization suppression or enhancement, collectively known as matrix effects oup.commdpi.com.

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible solvents. For PBZ, methods may include adding acid (e.g., H3PO4) to adjust pH, followed by extraction with organic solvents like methyl tert-butyl ether (MTBE) oup.com. LLE can effectively recover PBZ and its metabolites from plasma oup.comresearchgate.net.

Solid-Phase Extraction (SPE): SPE is widely used for clean-up and concentration of analytes from complex matrices. Various sorbents like C18, silica (B1680970), and molecularly imprinted polymers (MIP) can be employed to selectively bind PBZ while removing interfering substances thermofisher.comscispace.commdpi.comresearchgate.net. SPE is often integrated into LC-MS/MS workflows for tissue and urine samples cgfarad.cathermofisher.comresearchgate.net.

Protein Precipitation: This technique removes large proteins that can interfere with downstream analysis, particularly in plasma or serum samples.

Enzymatic Hydrolysis: For residues in tissues, especially those that might be conjugated (e.g., glucuronides), an enzymatic hydrolysis step (e.g., with β-glucuronidase) can significantly improve the recovery of PBZ and OPBZ cgfarad.caresearchgate.net.

Dilution: In some cases, especially with high analyte concentrations, diluting samples can help minimize matrix effects by reducing the concentration of interfering substances oup.com.

Matrix effects are a significant challenge in LC-MS/MS analysis, potentially leading to inaccurate quantification oup.commdpi.com. Studies often evaluate matrix effects by comparing matrix-matched calibration curves to solvent standard curves mdpi.com. Strategies to mitigate matrix effects for this compound include:

Use of Internal Standards: Isotope-labeled internal standards (e.g., deuterated PBZ, PBZ-d9) are commonly used to compensate for variations in sample preparation efficiency and matrix effects, leading to more accurate quantification oup.comcgfarad.canih.govthermofisher.com.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix similar to the sample being analyzed helps account for matrix effects thermofisher.commdpi.com.

Optimized Extraction and Clean-up: Thorough extraction and clean-up procedures, such as those involving specific solvent mixtures and SPE cartridges, are crucial to reduce the concentration of co-extracted matrix components thermofisher.commdpi.comresearchgate.net.

Chromatographic Separation: Effective chromatographic separation prior to MS detection can help resolve analytes from matrix interferences that might co-elute and cause suppression or enhancement mdpi.com.

For instance, in equine plasma analysis, high reconstitution solvent volumes after extraction have been shown to minimize matrix effects by diluting sample extracts oup.com. While some studies report negligible matrix effects for PBZ in plasma after specific preparation oup.com, others acknowledge ionization suppression for most target drugs in complex matrices like fish, even after d-SPE treatment mdpi.com. Careful method development and validation, including the assessment of recovery and matrix effects, are essential to ensure the reliability of this compound analysis.

Table 2: Key Aspects of Sample Preparation and Matrix Effects for this compound Analysis

AspectDescriptionCommon Approaches for this compound
Sample Preparation Techniques Methods to isolate and concentrate the analyte from the matrix and remove interferences.Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Protein Precipitation, Enzymatic Hydrolysis.
Matrix Effects Influence of co-extracted endogenous substances on analyte signal (suppression or enhancement).Observed in biological fluids (plasma, urine) and tissues (muscle, kidney, liver); can affect ionization in MS. oup.commdpi.com
Mitigation Strategies Approaches to reduce or compensate for matrix effects.Use of isotope-labeled internal standards, matrix-matched calibration, optimized extraction and clean-up, effective chromatographic separation. oup.comcgfarad.cathermofisher.commdpi.com

Extraction Procedures for Biological Fluids and Tissues

The isolation of this compound and its metabolites from complex biological matrices is a critical initial step in analytical procedures. Various extraction techniques are employed, tailored to the specific matrix and analytical requirements.

One common approach for extracting this compound and its active metabolite, oxyphenbutazone (OPBZ), from biological fluids like equine serum and urine, as well as tissues such as muscle, kidney, and liver, involves liquid chromatography with tandem mass spectrometry (LC-MS/MS) following a validated extraction method cgfarad.ca. For serum and urine, a validated LC-MS/MS method with a limit of quantification (LOQ) of 1.0 ng/mL for PBZ and 2.0 ng/mL for OPBZ has been utilized cgfarad.ca. For tissue samples, another LC-MS/MS method with an LOQ of 0.5 ng/g for both PBZ and OPBZ has been developed cgfarad.ca.

Liquid-liquid extraction (LLE) is a widely used technique. For instance, in equine plasma analysis, PBZ and OPBZ have been recovered by LLE using methyl tert-butyl ether (MTBE) oup.com. Pre-treatment of plasma samples with 1 M phosphoric acid (H₃PO₄) can significantly enhance the recovery of PBZ and OPBZ during MTBE extraction by reducing the plasma pH from approximately 7.0 to 2.0–3.0 oup.com. Another study utilized n-hexane for extracting acidified plasma for High-Performance Liquid Chromatography (HPLC) analysis of this compound uky.edu. Ethyl acetate/methanol solutions, sometimes containing DL-dithiothreitol, have been used for extracting PBZ from muscle tissues, followed by centrifugation and evaporation researchgate.net.

Solid-phase extraction (SPE) is another effective cleanup technique often used in conjunction with LLE or protein precipitation. After initial extraction, tissue extracts may be cleaned up using conditioned Florisil solid-phase extraction cartridges, with PBZ eluted using a mixture of ether and methylene (B1212753) chloride/methanol/acetic acid researchgate.net. Similarly, some methods employ silica-based SPE after initial extraction, particularly for incurred tissue samples cgfarad.ca. Protein precipitation, commonly performed with acetonitrile (B52724), is a primary step to remove proteins from serum or synovial fluid samples before further analysis by LC-MS/MS nih.govavma.org. The precipitated samples are then typically concentrated and reconstituted in an appropriate solvent mixture for injection into the chromatographic system nih.gov.

A direct injection HPLC method for serum samples has been developed using a semipermeable surface column, requiring only 20 µL of a filtered serum sample nih.gov. For milk samples, a simpler method involves mixing raw milk with acetonitrile to simultaneously precipitate milk proteins and extract PBZ and novobiocin (B609625) residues, without the need for additional cleanup or concentration steps researchgate.net.

Recovery rates for this compound vary depending on the method and matrix. For instance, extraction recoveries for PBZ have been reported as 65 ± 2% from plasma using n-hexane uky.edu, while other methods achieved recoveries of 99% for PBZ and 88% for oxyphenbutazone from plasma with modified extraction procedures uky.edu. For LC-MS/MS analysis in equine plasma, extraction recovery for both PBZ and OPBZ has been reported as >80% researchgate.net.

Enzymatic Hydrolysis Considerations in Extraction

Enzymatic hydrolysis plays a significant role in the extraction of this compound, particularly concerning its glucuronidated metabolites. This compound is metabolized into hydrophilic glucuronides to facilitate its elimination through bile and urine researchgate.net. These conjugated forms can be present in biological samples and may not be fully extracted by conventional methods unless de-conjugated.

Studies have investigated the effect of enzymatic hydrolysis with β-glucuronidase on the extractability and quantification of this compound and its metabolite oxyphenbutazone from animal tissues cgfarad.ca. In one study, incurred tissue samples (liver, kidney, and muscle) from a horse treated with PBZ were analyzed with and without an enzymatic hydrolysis step cgfarad.ca. The results demonstrated that the additional enzymatic hydrolysis step significantly elevated the recovery of PBZ: by approximately 1.3 times in liver, 1.4 times in kidney, and 4.7 times in muscle tissues cgfarad.ca. This highlights the importance of incorporating an enzymatic hydrolysis step, especially for tissues, to ensure comprehensive recovery and accurate quantification of PBZ residues, including those present as glucuronide conjugates cgfarad.ca.

Despite the clear benefits, some previously published methods for PBZ and OPBZ analysis did not evaluate or include an enzymatic hydrolysis step, often due to lack of access to naturally incurred samples containing conjugated residues researchgate.net. However, modern confirmatory methods for NSAIDs in milk often include enzymatic hydrolysis with β-glucuronidase as a standard step before extraction eurachem.org.

Influence of Tissue Matrix on Quantification

The biological matrix from which this compound is extracted can significantly influence its quantification, primarily through matrix effects such as ion suppression or enhancement in mass spectrometry-based methods oup.comscirp.org. These effects occur when co-eluting endogenous compounds interfere with the ionization of the analyte, leading to reduced or increased signal intensity and potentially inaccurate quantification oup.comsepscience.comchromatographyonline.com.

Different animal tissue matrices (e.g., bovine, swine, equine, and chicken) have been reported to have significant effects on the performance of analytical methods for non-steroidal anti-inflammatory drugs (NSAIDs), including this compound and oxyphenbutazone, and these effects must be considered during analysis cgfarad.ca. In LC-MS/MS analysis, endogenous materials like proteins, peptides, lipids, and salts can contribute to ion suppression by competing for ionization in the source or by contaminating the system sepscience.comwaters.com. Phospholipids, for example, are common culprits for ion suppression in biological samples waters.comsigmaaldrich.com.

To mitigate the impact of matrix effects, various strategies are employed:

Internal Standards: The use of isotopically labeled internal standards, such as d9-phenylbutazone, is crucial for compensating for matrix effects cgfarad.caoup.comresearchgate.net. These internal standards behave similarly to the analyte during extraction and ionization, allowing for accurate quantification even in the presence of signal variability caused by the matrix oup.comchromatographyonline.com.

Sample Preparation: Robust and effective sample preparation techniques, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation, are essential for removing interfering endogenous materials sepscience.comwaters.com. For instance, adding phosphoric acid during LLE can increase recovery and potentially reduce interferences oup.com.

Dilution: Dilution of the sample extract can also reduce matrix effects, though this may compromise sensitivity chromatographyonline.com.

Chromatographic Separation: Optimizing chromatographic separation to elute the analyte away from major interfering matrix components can minimize ion suppression chromatographyonline.com.

In equine plasma, studies have shown that average ion suppression or enhancement for PBZ and its metabolite OPBZ was less than 15% when an isotopically labeled internal standard was used, suggesting that matrix effects were negligible under those specific conditions oup.com. However, for other NSAIDs, ion suppression can be substantial, exceeding -60% in equine plasma for certain compounds scirp.org. It's important to note that ion suppression can occur even when chromatograms appear visually good, making thorough method validation for matrix effects essential sepscience.com.

Method Validation and Regulatory Compliance

Method validation is a critical aspect of analytical chemistry, ensuring that an analytical method is suitable for its intended purpose. For this compound analysis, this involves assessing parameters such as sensitivity, precision, accuracy, and compliance with regulatory guidelines.

Limits of Detection (LOD) and Quantification (LOQ)

The Limits of Detection (LOD) and Quantification (LOQ) are fundamental performance parameters that define the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. These values vary significantly depending on the analytical technique and the biological matrix being analyzed.

Historically, earlier HPLC methods for this compound in plasma reported a lower limit of detection around 50-100 ng/mL uky.edu. More advanced HPLC methods, with modifications to extraction procedures, achieved a lower limit of detection of 0.25 µg/mL uky.edu. For direct injection HPLC in serum, LOD and LOQ were reported as 0.25 µg/mL and 0.5 µg/mL, respectively, for both PBZ and oxyphenbutazone nih.gov.

Modern LC-MS/MS techniques generally offer superior sensitivity. For instance, in equine plasma, LOD for PBZ and OPBZ has been reported as 0.01 µg/mL (S/N ≥ 3) and LOQ as 0.05 µg/mL oup.comresearchgate.netnih.govresearchgate.net. In equine tissue samples (muscle, kidney, liver), an LOQ of 0.5 ng/g for both PBZ and OPBZ has been achieved with LC-MS/MS cgfarad.cacgfarad.ca. For analysis in raw bovine milk, LC-MS/MS methods have quantified PBZ as low as 0.0025 µg/mL researchgate.net.

In the context of regulatory compliance for substances without an established Maximum Residue Limit (MRL), decision limits (CCα) and detection capabilities (CCβ) are often determined. For PBZ in bovine milk and muscle tissues, CCβ values of 1.84 µg/kg and 1.84 μg/kg, respectively, have been reported cgfarad.ca. In horse meat, an LC-MS/MS method reported an LOQ of 2.0 µg/kg and an LOD of 0.8 µg/kg, with calculated CCα of 1.0 µg/kg and CCβ of 1.29 µg/kg thermofisher.com. The European Union Reference Laboratories (EURL) for veterinary drug residues suggest a minimum recommended concentration of 5 µg/kg for analytical methods of this compound and its metabolite oxyphenbutazone residues in matrices such as muscle, milk, kidney, liver, and plasma aesan.gob.es.

The following table summarizes some reported LOD and LOQ values for this compound across various methods and matrices:

MethodMatrixAnalyteLOD (µg/mL or µg/g)LOQ (µg/mL or µg/g)Reference
HPLCPlasmaThis compound0.05 - 0.1- uky.edu
HPLCPlasmaThis compound0.25- uky.edu
HPLCPlasmaPBZ, OPBZ, HPBZ0.01, 0.05, 0.1- uky.edu
HPLCSerumPBZ, OPBZ0.250.5 nih.gov
HPLC-UVMuscle TissueThis compound0.003 (3 ppb)- researchgate.net
HPLC-UVPlasmaThis compound0.0160.029 researchgate.net
LC-MS/MSEquine Serum, UrineThis compound-0.001 (1.0 ng/mL) cgfarad.ca
LC-MS/MSEquine Serum, UrineOxyphenbutazone-0.002 (2.0 ng/mL) cgfarad.ca
LC-MS/MSEquine TissuesPBZ, OPBZ-0.0005 (0.5 ng/g) cgfarad.cacgfarad.ca
LC-MS/MSBovine MuscleThis compound-0.0028 (2.8 µg/kg) cgfarad.ca
LC-MS/MSBovine MuscleOxyphenbutazone-0.0021 (2.1 µg/kg) cgfarad.ca
LC-MS/MSEquine PlasmaPBZ, OPBZ0.010.05 oup.comresearchgate.netnih.govresearchgate.net
LC-MS/MSRaw Bovine MilkThis compound-0.0025 researchgate.net
LC-MS/MSHorse MeatThis compound0.0008 (0.8 µg/kg)0.002 (2.0 µg/kg) thermofisher.com
Electrochemical-based sensing (MISPE)Equine PlasmaThis compound0.0050.01 ukessays.com

Inter-laboratory Variability

Inter-laboratory variability is a crucial factor in assessing the reliability and comparability of analytical results across different laboratories. Proficiency testing and collaborative method validation studies are organized to evaluate this variability and ensure analytical methods perform well and are fit for their intended purposes europa.eu.

In earlier inter-laboratory studies concerning HPLC methods for this compound, while within-laboratory variance was reported to be less than 5%, the mean range between estimates from different laboratories was approximately 25% uky.edu. This indicates a notable degree of variability when the same sample is analyzed by different laboratories using similar methods. Despite the reported accuracy of HPLC methods, their reproducibility between laboratories was considered fair uky.edu.

Compliance with Regulatory Guidelines for Residue Control

This compound is a non-steroidal anti-inflammatory drug (NSAID) that is not authorized for use in animals intended for the human food chain within the European Union aesan.gob.eshumaneworld.orgnewfoodmagazine.com. Consequently, no Maximum Residue Limit (MRL) has been established for this compound in food products of animal origin aesan.gob.eseuropa.eu. This means that any detection of this compound residues in food animals, such as horses, renders them unfit for human consumption aesan.gob.eshumaneworld.org.

Directive 96/23/EC, transposed into national decrees in EU Member States, mandates monitoring for various substances, including NSAIDs, in live animals and animal products aesan.gob.es. In response to the absence of an MRL, the European Union Reference Laboratories for residues of veterinary drugs have issued technical guidance aesan.gob.es. This guidance establishes a minimum recommended concentration (MRC) of 5 µg/kg for analytical methods detecting this compound and its main metabolite, oxyphenbutazone, in matrices like muscle, milk, kidney, liver, and plasma aesan.gob.es. This action limit of 5 µg/kg is used by the European Commission for monitoring purposes thermofisher.com.

Regulatory Aspects and Ethical Considerations in Research

Evolution of Regulatory Landscapes and Usage Restrictions

The regulatory landscape for phenylbutazone has evolved differently for human and animal applications, leading to stringent restrictions in certain contexts while permitting its continued use in others.

This compound was initially introduced for human use in the 1940s and 1950s to treat conditions like rheumatoid arthritis and gout wikipedia.orgnih.gov. However, by the mid-1980s, it was largely withdrawn from human medicine in many Western countries, including the United States and the United Kingdom wikipedia.orgnih.govresearchgate.net. This withdrawal was primarily due to concerns over severe adverse effects, such as blood dyscrasias and aplastic anemia, which were associated with its use wikipedia.orgnih.govcfsre.org. These rare but serious idiosyncratic reactions, sometimes leading to fatalities, led to a re-evaluation of its risk-benefit profile for human patients cfsre.orgequineadvocates.orgresearchgate.net. In Armenia, for instance, the marketing authorization for this compound, including oral, parenteral, and topical forms, was suspended due to its toxicity who.int.

Despite widespread withdrawal for most human indications, this compound has retained limited approval for specific conditions in some regions. In the United Kingdom, it remains approved for human use in the treatment of ankylosing spondylitis, particularly when other therapeutic options have proven unsuitable wikipedia.orgnih.govdrugs.com. This demonstrates a regulatory approach that weighs the potential benefits against the risks for severe, chronic conditions where alternative treatments may not be effective.

In contrast to its restricted human use, this compound remains a widely used NSAID in equine veterinary practice, often referred to as "bute" wikipedia.orgjockeyclub.comresearchgate.net. Its application in horses, particularly in sports and racing, is subject to specific regulations aimed at ensuring animal welfare and fair competition. Regulatory bodies, such as the Racing Medication and Testing Consortium (RMTC) in the United States, have established controlled medication rules and thresholds for this compound in racehorses jockeyclub.comny.govthehorse.com.

The RMTC initially recommended a threshold of 5 micrograms/milliliter (µg/ml) in blood for this compound jockeyclub.com. However, this threshold was later reduced, with the New York State Gaming Commission amending its rule to align with a reduced threshold of 0.3 mcg/ml of serum or plasma ny.gov. This adjustment was made in response to concerns from the regulatory veterinary community that NSAID levels could potentially interfere with pre-race examinations thehorse.com.

A comparison of this compound thresholds in equine sports is presented in the table below:

Organization/JurisdictionPrevious this compound Threshold (Serum/Plasma)Current/Recommended this compound Threshold (Serum/Plasma)Notes
Racing Medication and Testing Consortium (RMTC) (US)5 µg/ml jockeyclub.comthehorse.com2 µg/ml thehorse.com (Note: New York State Gaming Commission cited 0.3 mcg/ml which is 0.3 µg/ml) ny.govThe RMTC lowered its recommended threshold to 2 µg/ml in blood thehorse.com. The New York State Gaming Commission amended its rule to correspond with a 0.3 mcg/ml threshold ny.gov.
International Federation of Horseracing Authorities (IFHA)Not permitted jockeyclub.comNot permitted jockeyclub.comThis compound is generally not allowed in international racing competitions under IFHA rules in many countries, including Ireland, England, France, Dubai, Australia, Hong Kong, and Japan jockeyclub.com.
Equestrian Canada15.0 µg/ml equestrian.ca15.0 µg/ml equestrian.caMaximum permitted plasma or serum concentration equestrian.ca.

It is important to note that while this compound is permitted in a controlled manner in some jurisdictions, its use in international racing is often prohibited, reflecting differing philosophies on medication use in competition jockeyclub.com.

Food Safety and Residue Monitoring

The presence of this compound in animals intended for human consumption poses significant food safety concerns, leading to strict prohibitions and traceability measures.

Due to the potential for human health risks from residues, this compound is broadly prohibited for use in food-producing animals equineadvocates.orgfarad.orgvetlexicon.commims.commpi.govt.nzsciencemediacentre.org. The U.S. Food and Drug Administration (FDA) prohibits all extralabel uses of this compound in female dairy cattle 20 months of age or older, citing public health risks associated with tissue residues farad.orgavma.orgfederalregister.gov. The FDA has not established a safe level for this compound in animals intended for human consumption, and its administration to any horse destined for human food is banned equineadvocates.org.

Similarly, the European Union (EU) has imposed a ban on its use in any food-producing species, including horses, due to concerns about the toxicity of its metabolites and the inability to establish Maximum Residue Limits (MRLs) researchgate.netmpi.govt.nzsciencemediacentre.orgeuropa.eu. This means that horses treated with this compound are not permitted to enter the food chain, regardless of withdrawal times equineadvocates.orgparliament.uk.

To enforce these prohibitions and ensure food safety, various regulatory mechanisms, such as horse passport systems, have been implemented. Horses are unique in that they can be designated as either "food-producing" or "non-food-producing" animals parliament.uk. This designation, along with records of any veterinary treatments, is typically recorded in a horse passport parliament.ukhorseandhound.co.uk.

The European Commission's action plan, following incidents like the 2013 horsemeat adulteration scandal, specifically highlighted this compound and the need to strengthen horse passport legislation and traceability researchgate.neteuropa.euparliament.uk. All drugs administered to horses must be documented in their passports, unless the owner explicitly declares that the horse is not intended for the food chain horseandhound.co.uk. The aim is to prevent horses treated with substances like this compound, which are not considered "essential substances" for food-producing animals, from entering the human food supply parliament.uk. Measures proposed to enhance traceability and minimize the risk of contaminated meat include harmonized monitoring of this compound and its main metabolite, and improved reporting of veterinary drug residues across the EU europa.eu.

Risks of Illegal Entry into Food Chain

This compound is explicitly prohibited for use in animals intended for the human food chain across various regulatory bodies, including those in the European Union and the United States europa.eueuropa.eusciencemediacentre.orgequineadvocates.orgcanada.caaesan.gob.es. Any detection of this compound in food products, such as horsemeat, indicates an illegal practice involving animals that have been treated with the drug europa.eueuropa.euavma.orgnvwa.nl.

The 2013 horsemeat scandal in Europe brought to light the significant concerns surrounding this compound's unauthorized entry into the food supply researchgate.netnicswell.co.ukeuropa.euaesan.gob.esbbc.comeuropa.eu. Despite existing regulations, instances of horses treated with prohibited substances like this compound still occur in the food chain, particularly originating from countries where horses are not primarily raised for food and are routinely administered such veterinary medications equineadvocates.orgavma.orgnih.govhumaneworld.org. The absence of robust, reliable systems to ensure that horses slaughtered for human consumption have not been treated with banned substances contributes to this persistent risk equineadvocates.orghumaneworld.orgpeta.org. For instance, in Canada, a mandatory requirement was implemented in 2010 for all horses presented for slaughter in federally regulated facilities to have a record of all medications administered within the preceding six months canada.ca.

Research has indicated the presence of this compound residues in cull cows. In a six-month survey, this compound residues were detected in 13 out of 2,243 tested cull dairy cows, representing a 0.05% failure rate avma.org.

Public Health Concerns Related to Residues

The ban of this compound from human medicine in many Western countries stems from its association with severe adverse effects in humans, including aplastic anemia, agranulocytosis, stomach ulcers, and thrombocytopenia nih.govresearchgate.netnicswell.co.ukcfsre.orgequineadvocates.org. Consequently, no safe thresholds or Maximum Residue Limits (MRLs) have been established for this compound in food products of animal origin due to concerns regarding idiosyncratic blood dyscrasias and its potential genotoxic or carcinogenic effects europa.eusciencemediacentre.orgaesan.gob.esnvwa.nleuropa.euresearchgate.net. Therefore, even minute concentrations of the substance are not permitted in the human food supply europa.eusciencemediacentre.orgaesan.gob.esnvwa.nleuropa.eu.

Despite the strict prohibition, assessments by bodies such as the European Food Safety Authority (EFSA) and the European Medicines Agency (EMA) have generally concluded that the public health risk posed by the very low levels of this compound residues typically found in illegally contaminated horsemeat is considered very low nih.govnicswell.co.ukeuropa.eunvwa.nlbbc.comeuropa.eunih.gov. For example, the probability of a consumer being susceptible to aplastic anemia and simultaneously exposed to this compound from horsemeat was estimated to be extremely low, ranging approximately from 2 in a trillion to 1 in 100 million on any given day europa.eu. Furthermore, the risk of carcinogenicity to humans from such exposure was also deemed very low, based on available experimental data and the infrequent, low exposure levels europa.eueuropa.eunih.gov.

To mitigate these risks, measures such as reinforcing the horse passport system, standardizing monitoring protocols for this compound, and enhancing the reporting of veterinary drug residue data across regions have been proposed europa.eucanada.caeuropa.eu.

Potential Human Exposure to this compound from Contaminated Horsemeat (Estimated) europa.eu

Exposure MetricRange (per 100 million individuals per day)
Potentially exposed individuals (across countries/ages)144 to 36,800

Probability of Aplastic Anaemia Susceptibility and this compound Exposure (Estimated) europa.eu

Probability (on a given day)
2 in a trillion to 1 in 100 million

Ethical Implications in Research and Clinical Practice

This compound possesses potent analgesic and anti-inflammatory properties, making it a valuable tool for managing musculoskeletal disorders in animals, especially horses nih.govresearchgate.netimarcgroup.competco.comscience-line.com. The use of this compound in horses often presents an ethical challenge, requiring a balance between alleviating pain and suffering and acknowledging that the treatment might offer only palliative relief researchgate.net. Veterinarians face a moral dilemma when prescribing this compound for musculoskeletal conditions in competition horses researchgate.net. While the drug can potentially prolong a horse's active life, concerns exist regarding its ability to mask underlying conditions, which could lead to further damage researchgate.net. Responsible drug development efforts aim to enhance the efficacy of this compound and refine its risk-benefit ratio imarcgroup.com.

The use of this compound in equine sports, including horseracing, show jumping, and three-day eventing, has been a source of controversy nih.govresearchgate.netresearchgate.net. The drug's pain-relieving effects can enable injured horses to compete, which raises concerns about potentially compromising the animal's long-term health for short-term competitive advantage nih.govresearchgate.net. This practice is also considered unfair to competitors who prioritize their horses' recovery over immediate competition nih.govresearchgate.net.

Regulatory veterinarians frequently prefer to examine horses without the confounding effects of NSAIDs, as this compound can obscure the clinical signs of musculoskeletal conditions researchgate.netnih.gov. Research has indicated a link between this compound administration and an increased risk of musculoskeletal injuries, both fatal and non-fatal, in racing horses bloodhorse.com. It is theorized that the drug allows horses with pre-existing injuries or pain to continue training and racing, potentially accumulating further damage bloodhorse.com. Animal welfare organizations and many veterinarians advocate against the use of pain-masking drugs during competition due to the heightened risk of exacerbating injuries nih.govresearchgate.netaph.gov.au. While some jurisdictions permit this compound for training, a critical ethical question revolves around the drug's residual activity at the time of competition, leading to calls for a zero-tolerance policy on race day nih.govbloodhorse.com.

Responsible drug development for this compound, particularly within veterinary medicine, focuses on improving its efficacy and enhancing its risk-benefit ratio imarcgroup.com. This includes exploring novel drug delivery systems and formulations to optimize its therapeutic profile imarcgroup.com. The development of new pharmaceuticals, such as Epidermal Hydrolase (EH) inhibitors, is being investigated as a means to provide targeted pain management without completely eliminating pain, thereby addressing concerns about masking discomfort and preventing further injury in horses researchgate.net. Ethical frameworks for drug development emphasize that any administered treatment should be appropriate, necessary, and transparent lightupracing.com. Furthermore, advancements in drug detection methods are crucial to maintaining the integrity of drug-free competitions and upholding animal welfare standards aph.gov.au.

Future Directions and Emerging Research Areas

Development of Safer Phenylbutazone Derivatives

The pursuit of safer this compound derivatives is a key area of research, driven by the aim to reduce systemic toxicity while maintaining or enhancing anti-inflammatory efficacy.

Computational chemistry and in silico drug design play a crucial role in exploring novel this compound derivatives with improved safety profiles. Reactivity and docking studies, often involving single electron transfer mechanisms and toxicological predictions, guide the design process nih.govresearchgate.netnih.gov. Researchers employ quantum chemistry calculations, such as the B3LYP level of theory with 6-31+G(d,p) basis sets, to analyze the structural properties of this compound and its potential derivatives nih.govresearchgate.net.

Molecular orbital and ionization potential analyses are used to understand the electron donation capacity of proposed compounds nih.gov. Studies indicate that aromatic hydroxylation significantly impacts electron abstractions compared to alkyl hydroxylation, and spin density contributions suggest preferential hydroxylation at the para-positions of the phenyl ring nih.gov. Docking studies have identified several promising structures (e.g., 1, 7, 8, 13–15) that exhibit potential for inhibiting both human and murine cyclooxygenase-2 (COX-2) enzymes, demonstrating intermolecular interactions similar to established NSAIDs like indomethacin (B1671933) and rofecoxib (B1684582) nih.gov. Toxicity is often correlated with aromatic hydroxylation, thus, efforts to develop safer derivatives include the addition of a chloro moiety at the phenyl ring's para-position to inhibit undesirable hydroxylation reactions nih.gov. Derivatives combining this compound with compounds like edaravone (B1671096) and antipyrine (B355649) are also being investigated, with some (specifically structures 8 and 13–15) identified as potentially more active and safer alternatives nih.gov.

The primary objective behind modifying this compound's structure is to achieve reduced toxicity and enhanced selectivity, particularly towards COX-2. Research involves systematically altering phenyl and alkyl groups within the molecule to elucidate structure-toxicity relationships mdpi.com. For instance, investigations have explored simplifying the molecule, such as by removing phenyl rings, to understand pharmacophoric regions crucial for its activity and toxicity mdpi.com.

Studies suggest that this compound derivatives hold promise for both anti-inflammatory and peripheral analgesic effects mdpi.com. Comparative analyses have indicated that this compound can exhibit greater selectivity for COX-2 at higher concentrations when compared to other NSAIDs like flunixin (B1672893) and meloxicam (B1676189) in horses mdpi.com. This ongoing structural modification aims to create new chemical entities that retain potent anti-inflammatory action while mitigating the systemic adverse effects historically associated with this compound.

Novel Drug Delivery Systems and Formulations

The development of novel drug delivery systems and formulations for this compound seeks to improve its pharmacokinetic profile, enhance bioavailability, and facilitate more targeted or localized drug delivery, thereby optimizing therapeutic outcomes. Research focuses on addressing the poor water solubility of this compound and improving its dissolution rate google.comoregonstate.edusemanticscholar.org.

Solid dispersions utilizing excipients such as polyethylene (B3416737) glycol 20000 (PEG 20000) prepared via lyophilization techniques have demonstrated a significant increase in this compound's dissolution rates across various pH levels (5.4 and 7.4) google.comoregonstate.edu. Freeze-drying methods, in particular, have shown superior dissolution enhancement compared to solvent-based preparations, direct melting, or simple physical mixtures google.comoregonstate.edu. Furthermore, increasing the ratio of excipient to drug has been shown to improve dissolution rates google.comoregonstate.edu.

Innovative approaches include the use of guggulosomes, which incorporate Guggul lipid as a carrier into carbopol gel formulations, showing potential for enhanced topical drug delivery of this compound. These formulations have demonstrated good entrapment efficiency (77.2 ± 0.212%) and cumulative drug release (60.80 ± 0.707%) researchgate.netresearchgate.net. Mesoporous silica (B1680970) materials, specifically APTES-modified SBA-15, are also being explored as non-toxic carriers to enhance this compound's bioavailability by promoting its adsorption in an amorphous state and improving its dissolution rate across different pH values semanticscholar.orgresearchgate.net. Additionally, novel modified-release dosage forms incorporating dual-retard techniques (combining matrix and reservoir formulations) are being explored, which could potentially be adapted for modified this compound derivatives to control release rates effectively with smaller quantities of release-controlling agents google.com.

Comparative Studies with Other NSAIDs

Ongoing research evaluates this compound's efficacy and pharmacokinetic/pharmacodynamic properties in comparison to newer NSAIDs and across different species, providing critical insights for therapeutic decision-making.

Comparative studies are essential for understanding the relative efficacy of this compound against other commonly used NSAIDs. In horses, this compound and flunixin meglumine (B1676163) have demonstrated comparable levels of analgesia for conditions like navicular syndrome mdpi.com. For experimentally induced synovitis, a single dose of this compound was found to be more effective in reducing lameness, synovial fluid volume, and joint temperature when compared to ketoprofen (B1673614) mdpi.com. Similarly, firocoxib (B1672683) has shown comparable analgesic effects to this compound in horses suffering from naturally occurring osteoarthritis mdpi.com.

In the context of abdominal pain, particularly colic in horses, flunixin meglumine and this compound remain frequently prescribed traditional NSAIDs nih.gov. Some expert panels have suggested that flunixin and firocoxib may provide more effective analgesia for colic compared to meloxicam or this compound nih.gov. However, meloxicam has also shown comparable or superior analgesic effects to flunixin in certain studies mdpi.com. In a horse model involving adjustable heart-bar shoes, this compound proved more effective than meloxicam in reducing lameness mdpi.com. Conversely, flunixin meglumine generally appears to be superior to this compound in attenuating the effects of endotoxin (B1171834) when administered as a pretreatment cabidigitallibrary.org.

Significant variations in the metabolism and pharmacokinetics of this compound have been observed across different animal species, influencing its therapeutic efficacy and safety profile nih.govnih.govkarger.compsu.eduresearchgate.netnih.govresearchgate.net. These differences are crucial for determining appropriate administration regimens in veterinary medicine.

Equine Species (Horses vs. Donkeys): In donkeys, the mean total body clearance of this compound is fivefold higher than in horses (170.3 ml/kg/h vs. 29.3 ml/kg/h, respectively) nih.gov. This more rapid clearance in donkeys results in significantly lower mean values for area under the curve (AUC) and mean residence time (MRT) compared to horses (28.3 micrograms/h/ml and 1.7 hours in donkeys vs. 118.3 micrograms/h/ml and 3.6 hours in horses) nih.gov. This suggests that hepatic metabolism of this compound is more rapid in donkeys nih.gov.

Elephants (African vs. Asian): Pronounced pharmacokinetic differences exist between African and Asian elephants. For instance, at a 2 mg/kg dose, African elephants show a higher clearance (27.9 ml/hr/kg) and shorter terminal half-life (15.0 hr) and mean residence time (22.5 hr) compared to Asian elephants (7.6 ml/hr/kg, 38.7 hr, and 55.5 hr, respectively) bioone.org. Asian elephants also exhibit evidence of enterohepatic cycling of this compound bioone.org.

Ruminants (Cattle and Goats): this compound demonstrates a prolonged elimination half-life in cattle, ranging from 30 to 82 hours researchgate.netresearchgate.netfarad.org. Clearance is slow, reported between 0.708 and 0.828 ml/kg/h in calves researchgate.netresearchgate.net. The oral bioavailability in cattle typically ranges from 66% to 69% researchgate.netresearchgate.net. In goats, this compound shows a relatively slow elimination, with a mean absorption time (MAT) of approximately 10.4 hours and an oral bioavailability between 61% and 82% psu.edu. Interestingly, despite higher plasma concentrations in calves compared to horses at comparable doses, the inhibition of eicosanoid synthesis and the inflammatory response were reported as insufficient in calves, indicating potential species differences in cyclooxygenase isoenzyme sensitivity or drug-protein binding researchgate.netresearchgate.net.

Canine and Human Species: In dogs, the biological half-life of this compound is reported to be around 6 hours, with a plasma half-life of approximately 2.5 hours nih.govresearchgate.net. In contrast, humans exhibit a significantly longer biological half-life of 72 hours nih.gov. This prolonged half-life in humans is partly attributed to a stronger affinity of this compound for human plasma albumin compared to plasma albumins from rats, rabbits, and dogs karger.com.

The table below summarizes some key species-specific pharmacokinetic parameters of this compound.

SpeciesElimination Half-life (h) [Citation]Total Body Clearance (ml/kg/h) [Citation]Mean Residence Time (h) [Citation]Oral Bioavailability (%) [Citation]
Horse3-10 (plasma), 6 (biological) nih.govuky.edu29.3 nih.gov3.6 nih.gov-
Donkey-170.3 nih.gov1.7 nih.gov-
African Elephant13-15 bioone.org27.9 bioone.org22.5 bioone.org-
Asian Elephant39-45 bioone.org7.6 bioone.org55.5 bioone.org-
Cattle30-82 researchgate.netresearchgate.netfarad.org0.708-0.828 researchgate.netresearchgate.net-66-69 researchgate.netresearchgate.net
Goat15.3 (IV), 22.0 (oral) psu.edu-10.4 psu.edu61-82 psu.edu
Dog6 (biological), 2.5 (plasma) nih.govresearchgate.net---
Human72 (biological) nih.gov---

Radioprotective Potential Research

Recent investigations have explored the potential of this compound as a radioprotective agent, particularly in the context of mitigating radiation-induced damage to salivary glands. High-throughput screening of a library containing 438 FDA-approved drugs identified this compound among 25 compounds exhibiting radioprotective properties. wikidata.orgwikidata.orgmims.com

In vitro studies demonstrated this compound's promising activity, showing low half maximal effective concentration (EC₅₀) values in key assays. Specifically, its EC₅₀ was 0.08 µM for protecting against radiation-induced glutathione (B108866) changes and 0.05 µM in senescence assays. wikidata.orgwikidata.org

Further in vivo testing in mice, involving retroductal injections, confirmed that this compound provided radioprotection equivalent to Amifostine, a recognized radioprotectant. wikidata.orgwikidata.orgmims.com This protective effect was observed in the context of radiation-induced salivary gland damage, highlighting its potential utility in preventing xerostomia, a common side effect of head and neck cancer radiotherapy. wikidata.orgwikidata.org The mechanism underlying this compound's radioprotective action is not solely attributed to antioxidant activity, suggesting the involvement of novel pathways. wikidata.orgwikidata.org Additionally, this compound has been shown to scavenge OCl⁻ radicals at physiological concentrations (50–100 µM). nih.gov These findings suggest a broader protective capacity beyond its established anti-inflammatory actions.

Proteomic Studies for Early Detection of Adverse Effects

Proteomic approaches are being utilized to enable the early detection of this compound-induced adverse effects, specifically gastrointestinal injury. Such early identification is crucial for timely intervention, treatment, and prevention of severe toxicity. fishersci.cafishersci.cacenmed.comuni.lulabsolu.ca

A notable study employed proteomic analysis using liquid chromatography–tandem mass spectrometry (LC-MS/MS) to compare protein expression profiles in serum and fecal samples from this compound-treated horses versus placebo-treated controls. fishersci.cafishersci.calabsolu.ca This comprehensive analysis revealed a substantial number of differentially expressed proteins (DEPs), with 226 significant proteins identified in serum samples and 181 in fecal samples. fishersci.ca

A key finding from this research was the significant increase in the expression of Fatty Acid-Binding Protein 6 (FABP6) in the serum of horses treated with this compound. fishersci.cafishersci.cacenmed.comuni.lulabsolu.ca The mean serum FABP6 concentration in the treatment group on Day 8 was notably higher (1.80 ± 0.37 ng/mL) compared to Day 0 (1.15 ± 0.33 ng/mL) (p = 0.01). Furthermore, on Day 8, the treatment group's serum FABP6 concentration was also higher than that of the control group (1.20 ± 0.48 ng/mL; p = 0.02). fishersci.cafishersci.calabsolu.ca The elevation of FABP6, alongside SLC10A1, suggests a potential link between early gastric mucosal injury and alterations in the bile acid pathway. fishersci.calabsolu.ca These proteomic insights represent a significant step toward developing non-invasive biomarkers for monitoring this compound-induced gastrointestinal damage.

Table: Serum FABP6 Concentrations in this compound-Treated Horses

GroupTime PointMean Serum FABP6 (ng/mL)Standard Deviation (ng/mL)p-value (vs. Day 0)p-value (vs. Control Day 8)
TreatmentDay 01.150.33N/AN/A
TreatmentDay 81.800.370.010.02
ControlDay 81.200.48N/AN/A

Note: This table presents data from proteomic studies on this compound-treated horses, highlighting changes in serum Fatty Acid-Binding Protein 6 (FABP6) concentrations over time.

Q & A

Q. What are the standard analytical methods for quantifying phenylbutazone in biological matrices, and how are they validated?

High-performance liquid chromatography (HPLC) with ultraviolet detection is a widely validated method for this compound analysis in plasma and muscle tissues. For example, internal and external standardization methods are used to ensure precision, with recovery rates averaging 99.9% ± 1.1% for integration-based quantitation . Validation parameters include linearity (1.8–41.7 µg/mL), sensitivity (detection limit ~0.2 µg/mL), and specificity to differentiate this compound from metabolites like oxyphenbutazone .

Q. What experimental design considerations are critical for pharmacokinetic studies of this compound in animal models?

Key factors include:

  • Matrix selection : Plasma is preferred over muscle due to higher drug concentration, enabling lower detection limits .
  • Anticoagulant effects : Heparin vs. EDTA anticoagulants may influence recovery rates, necessitating paired t-tests and regression analysis during method validation .
  • Dosing regimens : Chronic administration studies must account for inter-individual variability in drug metabolism, particularly in species like horses where elimination half-lives vary significantly .

Q. How do regulatory frameworks address this compound residues in food-producing animals?

The European Medicines Agency (EMA) prohibits this compound-treated animals from entering the food chain due to insufficient data to establish a safe maximum residue limit (MRL). Residue monitoring prioritizes muscle tissue in official controls, though plasma analysis offers higher sensitivity .

Q. What are the primary pharmacokinetic differences between this compound in humans and horses?

Humans exhibit a prolonged elimination half-life (~70 hours) with high inter-individual variability due to genetic factors, while horses show shorter half-lives (5.5–35 hours) depending on dosage and health status. These differences impact toxicity risk assessments for residues in horse meat .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy in chronic inflammatory models?

Contradictions (e.g., variable anti-inflammatory responses in equine studies) require:

  • Dose-response re-evaluation : Testing beyond hypothesized thresholds to identify non-linear pharmacokinetics .
  • Meta-analysis : Pooling data from multiple studies to account for interspecies variability and experimental design flaws .
  • Mechanistic studies : Investigating metabolite activity (e.g., γ-hydroxythis compound) to clarify pharmacodynamic interactions .

Q. What methodological challenges arise in multiresidue NSAID analysis, and how can they be mitigated for this compound?

Challenges include:

  • Matrix complexity : Co-extracted compounds from muscle tissues interfere with detection. Solid-phase extraction (SPE) and tandem mass spectrometry (LC-MS/MS) improve specificity .
  • Metabolite cross-reactivity : Metabolites like oxyphenbutazone may share chromatographic profiles. Using high-resolution mass spectrometry (HRMS) or derivatization techniques enhances differentiation .

Q. What advanced statistical approaches are recommended for analyzing this compound’s dose-dependent toxicological effects?

  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Links plasma concentrations to toxic outcomes (e.g., blood dyscrasias) using non-linear mixed-effects models .
  • Bayesian meta-regression : Quantifies uncertainty in low-dose risk assessments, particularly for carcinogenicity data deemed inconclusive in humans .

Q. How can interspecies variability in this compound metabolism inform translational toxicology studies?

Comparative studies using liver microsomes or recombinant enzymes (e.g., CYP2C9 in humans vs. CYP2C111 in horses) identify metabolic pathways responsible for toxic metabolites. This aids in extrapolating lab animal data to human safety thresholds .

Methodological Considerations Table

Aspect Key Technique Example Application Reference
Analytical ValidationInternal/External StandardizationPlasma recovery rate comparison (EDTA vs. heparin)
Residue DetectionLC-MS/MS with SPE cleanupMultiresidue NSAID analysis in horse muscle
Toxicological RiskPK-PD modelingDose-response assessment for hematological risks
Metabolic ProfilingCYP enzyme inhibition assaysInterspecies metabolite pathway identification

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenylbutazone
Reactant of Route 2
Reactant of Route 2
Phenylbutazone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.